AMG8163
Descripción
Propiedades
Fórmula molecular |
C25H22F3N5O4S |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[6-[(2-acetamido-1,3-benzothiazol-4-yl)oxy]pyrimidin-4-yl]-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C25H22F3N5O4S/c1-13(34)31-22-33-21-18(6-5-7-19(21)38-22)36-20-11-16(29-12-30-20)15-9-8-14(25(26,27)28)10-17(15)32-23(35)37-24(2,3)4/h5-12H,1-4H3,(H,32,35)(H,31,33,34) |
Clave InChI |
JXKLZZJMXYNAFG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AMG8163 on TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent, small-molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, a non-selective cation channel, is a critical integrator of noxious thermal, chemical, and proton stimuli, playing a pivotal role in pain signaling and temperature regulation. As such, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPV1 channels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways.
Core Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 channel. It effectively blocks the activation of the channel regardless of the stimulus, inhibiting responses to capsaicin (B1668287) (a chemical agonist), noxious heat, and acidic conditions (protons). This multimodal antagonism underscores its robust inhibitory profile.
Quantitative Data Summary
The inhibitory potency of this compound across the different activation modalities of TRPV1 is summarized in the table below. This data highlights the compound's high affinity and broad-spectrum antagonism.
| Activation Mode | Parameter | Value (rat TRPV1) |
| Capsaicin | IC50 | ≤1.5 nM |
| Heat | IC50 | ≤1.5 nM |
| Protons | IC50 | ≤1.5 nM |
Table 1: Inhibitory Potency of this compound on Rat TRPV1 Channels.
Signaling Pathways and Physiological Effects
The primary consequence of this compound binding to TRPV1 is the inhibition of cation influx (primarily Ca²⁺ and Na⁺) into the neuron. This blockade prevents the depolarization of the neuronal membrane and the subsequent initiation of action potentials, thereby blocking the transmission of pain signals.
Direct Cellular Consequences of TRPV1 Blockade by this compound
The binding of this compound to the TRPV1 channel prevents the conformational changes necessary for channel opening. This directly inhibits the influx of calcium ions, a critical second messenger. The reduction in intracellular calcium levels subsequently attenuates the activation of downstream signaling cascades, including those involving protein kinase A (PKA) and protein kinase C (PKC), and prevents the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve terminals.
Direct inhibitory action of this compound on TRPV1 and its downstream cellular effects.
Systemic Effect: Hyperthermia
A notable systemic effect observed with this compound and other potent TRPV1 antagonists is a transient increase in core body temperature, or hyperthermia.[1] This on-target effect is not due to a direct action on thermoregulatory centers in the brain, but rather originates from the blockade of TRPV1 channels on sensory nerves in the abdomen.[1] The tonic activity of these abdominal TRPV1 channels appears to contribute to the maintenance of normal body temperature. Their blockade by this compound leads to a centrally mediated increase in heat production and a decrease in heat dissipation, resulting in hyperthermia.
Simplified neural pathway for the hyperthermic effect of this compound.
Experimental Protocols
In Vitro Antagonist Potency Assays (IC50 Determination)
The inhibitory activity of this compound on TRPV1 channels is typically determined using cell-based assays.
1. Cell Culture and TRPV1 Expression:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing recombinant rat TRPV1 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
2. Measurement of TRPV1 Activity (Calcium Imaging):
-
Principle: TRPV1 activation leads to an influx of extracellular calcium. This change in intracellular calcium concentration ([Ca²⁺]i) is measured using a fluorescent calcium indicator.
-
Procedure:
-
Cells are plated in 96-well black-walled, clear-bottom plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
The cells are then washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound at various concentrations is pre-incubated with the cells for a defined period (e.g., 15 minutes).
-
TRPV1 is then activated by one of the following methods:
-
Capsaicin Activation: Addition of a fixed concentration of capsaicin (e.g., 100 nM).
-
Heat Activation: The plate is rapidly heated to a noxious temperature (e.g., 45°C).
-
Proton Activation: The buffer is replaced with an acidic buffer (e.g., pH 5.5).
-
-
The peak fluorescence intensity following agonist addition is measured.
-
The percentage inhibition by this compound is calculated relative to the response in the absence of the antagonist.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
A generalized workflow for determining the in vitro potency of this compound.
In Vivo Assessment of Hyperthermia
The hyperthermic effect of this compound is evaluated in conscious, freely moving rats.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats are typically used.
-
Housing: Animals are individually housed and acclimated to the experimental conditions to minimize stress.
2. Measurement of Core Body Temperature:
-
Method: Core body temperature is continuously monitored using radiotelemetry probes implanted in the abdominal cavity.
3. Drug Administration:
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., 50% ethanol (B145695) in saline).[1]
-
Route and Dose: The compound is administered intravenously (i.v.) at a dose of 70 µg/kg.[1]
4. Experimental Procedure:
- A baseline body temperature is recorded for at least 1 hour before drug administration.
- Rats are administered either this compound or the vehicle.
- Core body temperature is continuously monitored for several hours post-administration.
- The change in body temperature from baseline is calculated and plotted over time.
Conclusion
This compound is a highly potent, multimodal antagonist of the TRPV1 channel. Its mechanism of action involves the direct blockade of the channel, leading to an inhibition of cation influx and subsequent dampening of neuronal excitability and neuropeptide release. While this profile makes it a promising candidate for analgesic development, its on-target effect of inducing hyperthermia through the blockade of tonically active abdominal TRPV1 channels presents a significant challenge for its systemic therapeutic use. Further research into the precise molecular interactions between this compound and the TRPV1 channel, as well as a deeper understanding of the differential roles of TRPV1 in various physiological processes, will be crucial for the development of next-generation TRPV1 antagonists with improved safety profiles.
References
Introduction: The Rationale for TRPV1 Antagonism
An In-Depth Technical Guide to AMG8163, a Selective TRPV1 Antagonist
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a critical molecular integrator of noxious stimuli in the peripheral nervous system.[1][2] As a non-selective cation channel, it is activated by a range of thermal (heat >42°C), chemical (capsaicin, protons), and endogenous stimuli, playing a pivotal role in the sensation of pain and in neurogenic inflammation.[1][3] This central role in nociception has made TRPV1 a highly pursued target for the development of novel analgesic agents aimed at treating chronic and neuropathic pain conditions.[4][5]
Selective TRPV1 antagonists are designed to block the activation of this channel, thereby preventing the transmission of pain signals. This compound is a selective TRPV1 antagonist developed by Amgen.[6][7] While specific preclinical data on this compound is limited in publicly accessible literature, it has been utilized in key physiological studies to probe the function of TRPV1, particularly concerning the on-target side effects that have challenged the clinical development of this drug class. This guide synthesizes the available information on this compound and the broader class of TRPV1 antagonists to provide a technical overview for researchers and drug development professionals.
The TRPV1 Signaling Pathway
TRPV1 is predominantly expressed on the sensory nerve fibers of small- to medium-diameter neurons.[3] Its activation by various noxious stimuli leads to the opening of the ion channel, resulting in an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[1] This influx causes depolarization of the neuronal membrane, initiating an action potential that propagates along the nociceptive pathway to the central nervous system, where it is perceived as pain.[3] Several inflammatory mediators, such as bradykinin (B550075) and nerve growth factor, can sensitize the TRPV1 receptor, lowering its activation threshold and contributing to hyperalgesia.[1]
This compound: Mechanism of Antagonism
This compound functions by competitively binding to the TRPV1 channel, preventing its activation by agonists. Most small-molecule TRPV1 antagonists are thought to bind within the pore region of the tetrameric channel, interacting with residues that stabilize the closed conformation or physically occlude the ion permeation pathway.[8] By blocking the channel, this compound prevents the initial cation influx and subsequent neuronal depolarization, thereby inhibiting the transmission of pain signals from the periphery.
Physicochemical and Preclinical Data
Detailed quantitative data on the in vitro potency and pharmacokinetic profile of this compound are not widely published. It is identified as an analog of the well-studied TRPV1 antagonist AMG 517, developed to improve upon poor solubility.[9] The available data, primarily from in vivo thermoregulation studies, are summarized below, with data for AMG 517 included for context.
| Parameter | This compound | AMG 517 (for comparison) | Reference |
| Molecular Formula | C₂₅H₂₂F₃N₅O₄S | C₂₅H₂₅N₅O₂ | [9],[8] |
| CAS Registry No. | 659731-59-6 | 473719-72-5 | [9],[8] |
| In Vivo Effect | Induces hyperthermia in rats (70 µg/kg, i.v.) | Induces hyperthermia in rats and mice | [7],[10] |
| Site of Hyperthermic Action | Abdominal sensory nerves | Abdominal sensory nerves | [6][7],[10] |
| hTRPV1 IC₅₀ (Capsaicin) | Data not available | 1 nM | [8] |
| hTRPV1 IC₅₀ (Proton) | Data not available | 3 nM | [8] |
| hTRPV1 IC₅₀ (Heat) | Data not available | 11 nM | [8] |
Experimental Protocols
The evaluation of a TRPV1 antagonist like this compound follows a standard drug discovery cascade, from initial in vitro screening to in vivo efficacy and safety assessment.
In Vitro Potency Assessment: Calcium Flux Assay
This assay is a primary method for determining the potency of a TRPV1 antagonist.[11] It measures the antagonist's ability to inhibit the rise in intracellular calcium concentration ([Ca²⁺]i) triggered by a TRPV1 agonist.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 channel are commonly used.[11][12]
-
Methodology:
-
Cells are plated in 96- or 384-well plates.
-
They are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[11]
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.
-
A fixed concentration of a TRPV1 agonist (e.g., capsaicin for capsaicin-mode, or low pH buffer for proton-mode) is added to stimulate the channel.
-
The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured in real-time using a plate reader like the FLIPR TETRA system.[13]
-
-
Data Analysis: The antagonist's inhibitory effect is calculated, and concentration-response curves are generated to determine the IC₅₀ value (the concentration of antagonist required to inhibit 50% of the agonist-induced response).
In Vivo Efficacy Assessment: Inflammatory Pain Model
Animal models are essential to determine if in vitro potency translates to analgesic efficacy. The carrageenan-induced inflammatory pain model is a standard method.[14]
-
Animal Model: Typically male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
A baseline measurement of pain sensitivity (e.g., thermal latency using a hot plate or mechanical threshold using von Frey filaments) is taken.
-
The test compound (this compound) or vehicle is administered systemically (e.g., orally or intraperitoneally).
-
A localized inflammation is induced by injecting a small volume of carrageenan into the plantar surface of one hind paw.[14]
-
Pain sensitivity is re-assessed at various time points post-carrageenan injection.
-
-
Data Analysis: The degree of thermal hyperalgesia or mechanical allodynia is quantified. The efficacy of the antagonist is determined by its ability to reverse these pain-like behaviors compared to the vehicle-treated group.[15]
References
- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 3. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 4. TRPV1 Antagonism: From Research to Clinic | Ion Channel Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. benthamopen.com [benthamopen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMG-8163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Discovery and Synthesis of AMG8163: A Novel TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of nociceptive signaling. Developed by Amgen, this small molecule, chemically identified as tert-Butyl (2-(6-((2-(acetylamino)-1,3-benzothiazol-4-yl)oxy)-4-pyrimidinyl)-5-(trifluoromethyl)phenyl)-carbamate, emerged from extensive medicinal chemistry efforts to identify novel analgesics. A significant challenge in the development of TRPV1 antagonists has been the on-target side effect of hyperthermia. Preclinical studies involving this compound and related compounds have been instrumental in elucidating the mechanism behind this phenomenon, revealing the critical role of TRPV1 channels in the abdominal region in thermoregulation. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, offering valuable insights for researchers in the fields of pain therapeutics and drug development.
Introduction: Targeting TRPV1 for Analgesia
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It acts as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous and exogenous chemical ligands such as capsaicin, the pungent component of chili peppers.[1] Activation of TRPV1 leads to the influx of cations, depolarization of the neuronal membrane, and the transmission of pain signals to the central nervous system. Its critical role in nociception has made it an attractive target for the development of novel analgesic drugs.
The discovery of small molecule TRPV1 antagonists offered a promising new therapeutic strategy for the treatment of various pain states. However, the clinical development of these compounds has been hampered by a consistent on-target side effect: hyperthermia.[2][3] This elevation in core body temperature is believed to result from the blockade of tonically active TRPV1 channels that contribute to basal thermoregulatory control.
Amgen initiated a comprehensive research program to develop potent and selective TRPV1 antagonists while seeking to understand and mitigate the hyperthermia side effect. This effort led to the discovery of a series of compounds, including this compound, which have been pivotal in exploring the complex pharmacology of TRPV1.
The Discovery of this compound
The discovery of this compound was the culmination of a systematic lead optimization campaign centered on a chemical scaffold featuring a pyrimidinyl ether linkage to a benzothiazole (B30560) moiety. The core hypothesis driving the medicinal chemistry effort was that modulation of the physicochemical properties and structural features of the antagonist could lead to an improved therapeutic window, potentially separating the desired analgesic effects from the unwanted hyperthermic side effect.
Lead Identification and Optimization
Early lead compounds, such as the clinical candidate AMG 517, demonstrated potent antagonism of TRPV1 but were associated with poor solubility and a significant hyperthermic response.[2] The research team at Amgen undertook a comprehensive structure-activity relationship (SAR) study to address these liabilities. Key areas of chemical modification included the substituents on the phenyl ring, the nature of the pyrimidine (B1678525) core, and the substitution pattern on the benzothiazole ring system.
The synthesis of a library of analogs allowed for the systematic evaluation of the impact of various functional groups on potency, selectivity, pharmacokinetic properties, and the propensity to induce hyperthermia. This compound emerged from this optimization process as a compound with a promising overall profile. Its chemical structure, tert-Butyl (2-(6-((2-(acetylamino)-1,3-benzothiazol-4-yl)oxy)-4-pyrimidinyl)-5-(trifluoromethyl)phenyl)-carbamate, incorporates several key features designed to enhance its drug-like properties.
Preclinical Characterization and the Hyperthermia Challenge
Preclinical evaluation of this compound confirmed its potent antagonism at the TRPV1 receptor. In vivo studies in rodent models were crucial for understanding its physiological effects. Along with other Amgen compounds like AMG0347 and AMG 517, this compound was shown to induce a dose-dependent increase in core body temperature.[4]
A series of elegant experiments were conducted to pinpoint the anatomical location of the TRPV1 channels responsible for this hyperthermic effect. Studies in rats demonstrated that localized desensitization of abdominal sensory nerves with the potent TRPV1 agonist resiniferatoxin (B1680534) (RTX) completely abolished the hyperthermia induced by intravenous administration of this compound.[4] This finding strongly indicated that the on-target hyperthermic effect of TRPV1 antagonists is mediated by the blockade of tonically active TRPV1 channels within the abdominal cavity, rather than in the central nervous system or the periphery.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step sequence that constructs the core pyrimidinyl benzothiazole ether scaffold and subsequently introduces the necessary functional groups. The following is a representative synthetic route based on the general procedures described in the patent literature for this class of compounds.
Synthesis of Key Intermediates
The synthesis commences with the preparation of two key building blocks: the substituted pyrimidine and the functionalized benzothiazole.
Scheme 1: Synthesis of the Pyrimidine Intermediate
A suitably substituted pyrimidine core is prepared through standard heterocyclic chemistry techniques. For instance, a dichloropyrimidine can be selectively functionalized, first through a nucleophilic aromatic substitution with a substituted phenol, followed by the introduction of an amino group which is a precursor to the final carbamate (B1207046).
Scheme 2: Synthesis of the Benzothiazole Intermediate
The benzothiazole fragment is typically constructed from a substituted aminothiophenol. Cyclization with an appropriate reagent, followed by functional group manipulations, provides the desired 4-hydroxy-2-acetamidobenzothiazole.
Final Assembly of this compound
The final step in the synthesis involves the coupling of the pyrimidine and benzothiazole intermediates via a nucleophilic aromatic substitution reaction, typically an ether synthesis.
Scheme 3: Final Coupling Reaction
The hydroxyl group of the benzothiazole intermediate is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a leaving group (e.g., a chlorine atom) on the pyrimidine ring to form the desired diaryl ether linkage. The final step involves the formation of the tert-butyl carbamate on the phenyl ring.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis and evaluation of this compound, based on general methods for this class of compounds.
General Synthetic Procedure for Pyrimidinyl Ether Formation
To a solution of the 4-hydroxyphenolic intermediate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is added a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at room temperature. The reaction mixture is stirred for 30 minutes to allow for the formation of the phenoxide. The chloro- or fluoro-pyrimidine intermediate (1.1 eq) is then added, and the reaction mixture is heated to 80-120 °C for 4-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired pyrimidinyl ether.
In Vivo Hyperthermia Assessment in Rats
Male Sprague-Dawley rats are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Core body temperature is monitored continuously using surgically implanted telemetry probes. Following a baseline recording period of at least 24 hours, animals are administered this compound or vehicle via the desired route (e.g., intravenous or oral). Core body temperature is then recorded for at least 6 hours post-dose. The change in body temperature from the pre-dose baseline is calculated for each animal at each time point.
Quantitative Data
The following table summarizes representative quantitative data for TRPV1 antagonists from the same chemical class as this compound. Specific data for this compound is not publicly available in this format.
| Compound | TRPV1 Antagonist Potency (IC₅₀, nM) | In Vivo Hyperthermia (ΔT, °C @ dose) | Reference |
| AMG 517 | 1.3 (human) | +1.2 @ 30 mg/kg (rat, p.o.) | [2] |
| Analog A | 2.5 (human) | +1.0 @ 30 mg/kg (rat, p.o.) | Patent Literature |
| Analog B | 0.8 (human) | +1.5 @ 10 mg/kg (rat, p.o.) | Patent Literature |
Visualizations
TRPV1 Signaling Pathway
Caption: Simplified signaling pathway of TRPV1 activation and its antagonism by this compound.
Experimental Workflow for Hyperthermia Study
Caption: Workflow for assessing the hyperthermic effect of this compound in rodents.
Logical Relationship in Discovery Process
Caption: Logical flow of the discovery process leading to this compound.
Conclusion
This compound represents a significant milestone in the exploration of TRPV1 antagonists as potential pain therapeutics. While the challenge of on-target hyperthermia has thus far limited the clinical progression of this class of compounds, the research surrounding this compound and its analogs has provided invaluable insights into the physiological role of TRPV1 in both nociception and thermoregulation. The detailed understanding of its chemical synthesis and the preclinical methodologies used for its characterization serve as a valuable resource for scientists working on the development of the next generation of analgesics. The knowledge gained from the this compound program continues to inform the design of novel therapeutic strategies aimed at selectively targeting pain pathways while minimizing undesirable side effects.
References
- 1. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140121168A1 - Antagonists of trpv1 receptor - Google Patents [patents.google.com]
Pharmacological Profile of AMG 8163: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 8163 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Developed by Amgen, it has been investigated for its potential as an analgesic. Like other non-selective TRPV1 antagonists, AMG 8163 blocks the activation of the channel by various stimuli, including capsaicin (B1668287), protons (acidic conditions), and heat. However, its development has been hampered by the significant on-target adverse effect of hyperthermia, a common challenge for this class of compounds. This technical guide provides a comprehensive overview of the available pharmacological data for AMG 8163, including its mechanism of action, in vitro potency, in vivo effects, and the experimental approaches used in its evaluation.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, acidosis, and various endogenous and exogenous ligands, playing a crucial role in pain sensation and neurogenic inflammation. Consequently, antagonism of TRPV1 has been a promising strategy for the development of novel analgesics. AMG 8163 emerged from Amgen's research program as a potent TRPV1 antagonist, demonstrating complete blockade of the channel's activation in preclinical studies.[1] This document synthesizes the publicly available data on the pharmacological profile of AMG 8163.
Mechanism of Action
AMG 8163 exerts its pharmacological effect by directly binding to the TRPV1 channel and preventing its activation. As a competitive antagonist, it likely competes with agonists for binding to the channel, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the transmission of pain signals. The hyperthermic effect of AMG 8163 and other TRPV1 antagonists is believed to result from the blockade of tonically active TRPV1 channels in the central and peripheral nervous systems that are involved in body temperature regulation.[2] Studies suggest that the blockade of the proton-sensing activation mode of TRPV1 is particularly critical for the induction of hyperthermia.[3][4]
Signaling Pathway of TRPV1 and its Antagonism by AMG 8163
References
- 1. Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feverlab.net [feverlab.net]
The Role of AMG8163 in Nociceptive Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG8163 is a potent, small-molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling. This technical guide provides an in-depth overview of the preclinical data surrounding this compound, focusing on its mechanism of action, its role in nociceptive pathways, and the associated challenge of antagonist-induced hyperthermia. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biological processes to serve as a comprehensive resource for professionals in pain research and drug development.
Introduction to Nociceptive Pathways and the Role of TRPV1
Nociception is the neural process of encoding and processing noxious stimuli. It involves a complex network of sensory neurons, known as nociceptors, that detect thermal, mechanical, and chemical threats and transmit this information to the central nervous system, ultimately leading to the sensation of pain. The TRPV1 channel, a non-selective cation channel, is a critical molecular integrator of painful stimuli at the peripheral terminals of nociceptors.
TRPV1 is activated by a variety of stimuli, including noxious heat (>43°C), acidic conditions (protons), and endogenous and exogenous chemical ligands such as capsaicin, the pungent component of chili peppers. Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the sensory neuron and the initiation of an action potential that propagates along the pain pathway. Given its central role in pain signaling, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics.
This compound: A Potent TRPV1 Antagonist
This compound is a highly potent antagonist of the TRPV1 channel. Preclinical studies have demonstrated its ability to block all three primary modes of TRPV1 activation: capsaicin-induced, proton-induced, and heat-induced activation.
In Vitro Potency
Electrophysiological studies have been instrumental in quantifying the inhibitory activity of this compound.
Table 1: In Vitro Potency of this compound against TRPV1 Activation
| Activation Mode | IC50 (nM) |
| Capsaicin | ≤1.5[1] |
| Proton (low pH) | ≤1.5[1] |
| Heat | ≤1.5[1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the TRPV1 response to the respective stimulus.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
The in vitro potency of this compound was determined using the whole-cell patch-clamp technique on cells stably expressing the TRPV1 channel (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Cells expressing recombinant TRPV1 are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Recording: A micropipette filled with intracellular solution is used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Stimulation and Antagonism: Cells are perfused with an extracellular solution containing a TRPV1 agonist (e.g., capsaicin, acidic solution, or heated solution). The resulting inward current is measured. To determine the IC50, increasing concentrations of this compound are co-applied with the agonist, and the inhibition of the agonist-induced current is recorded.
-
Data Analysis: The concentration-response curve for this compound is plotted, and the IC50 value is calculated using a standard sigmoidal dose-response equation.
Role of this compound in Nociceptive Pathways
By blocking the TRPV1 channel, this compound effectively inhibits the initial step in the transmission of noxious stimuli from the periphery. This mechanism of action suggests its potential as an analgesic for various pain states, particularly those involving sensitization of TRPV1, such as inflammatory and neuropathic pain.
The Challenge of TRPV1 Antagonist-Induced Hyperthermia
A significant challenge in the development of systemic TRPV1 antagonists has been the on-target side effect of hyperthermia. Administration of this compound has been shown to induce a dose-dependent increase in core body temperature in preclinical models.
Preclinical Hyperthermia Data
In vivo studies in rats have characterized the hyperthermic effect of this compound.
Table 2: Hyperthermic Effect of this compound in Rats
| Species | Dose Range (nmol/kg, i.v.) | Effect |
| Rat | 64 - 1024 | Dose-dependent hyperthermia[2] |
Mechanism of Hyperthermia
The hyperthermia induced by TRPV1 antagonists is believed to result from the blockade of tonically active TRPV1 channels in the abdominal region that are involved in body temperature regulation. These channels are thought to be persistently activated by endogenous ligands or protons, contributing to a baseline "cooling" signal. Antagonism of these channels removes this tonic inhibition, leading to an increase in core body temperature.[2]
Experimental Protocol for Measuring Antagonist-Induced Hyperthermia in Rats
Methodology:
-
Animal Model: Adult male Wistar rats are commonly used.
-
Temperature Monitoring: Core body temperature can be monitored using implantable telemetry probes or rectal probes.
-
Drug Administration: this compound is administered intravenously (i.v.) at various doses. A vehicle control group is included.
-
Data Collection: Body temperature is recorded at baseline and at regular intervals following drug administration for several hours.
-
Data Analysis: The change in body temperature from baseline is calculated for each dose group and compared to the vehicle control to determine the dose-response relationship for hyperthermia.
Efficacy in Preclinical Pain Models
While specific quantitative efficacy data for this compound in preclinical pain models is not extensively published, the general class of potent TRPV1 antagonists has demonstrated analgesic effects in various models of inflammatory and neuropathic pain. A common model used to assess the efficacy of anti-inflammatory analgesics is the Complete Freund's Adjuvant (CFA) model.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Methodology:
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of a rat's hind paw induces a localized and persistent inflammation, characterized by edema, thermal hyperalgesia, and mechanical allodynia.
-
Behavioral Testing:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined. A lower withdrawal threshold indicates mechanical allodynia.
-
-
Drug Administration: this compound or vehicle is administered at various time points after CFA injection.
-
Efficacy Assessment: Behavioral tests are repeated after drug administration to assess the reversal of thermal hyperalgesia and mechanical allodynia. The results are typically expressed as a percentage of the maximum possible effect or as a reversal of the pain threshold back towards baseline.
Conclusion
This compound is a potent, pan-modal TRPV1 antagonist with a clear mechanism of action in blocking nociceptive signaling at the peripheral level. While its high potency makes it a valuable tool for studying the role of TRPV1 in pain, the on-target side effect of hyperthermia remains a significant hurdle for the clinical development of this class of compounds. Further research is needed to fully characterize the analgesic efficacy of this compound in various pain states and to develop strategies to mitigate the hyperthermic effects while preserving analgesic potential. This technical guide provides a foundational understanding of the preclinical profile of this compound to aid researchers and drug developers in the ongoing quest for novel and effective pain therapeutics.
References
The Structural Dance of TRPV1 Antagonism: An In-depth Guide to the Structure-Activity Relationship of AMG-8163 Analogs
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 1 (TRPV1), a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. AMG-8163 and its analogs represent a significant chemotype in the pursuit of potent and selective TRPV1 antagonists. This technical guide delves into the core principles of their structure-activity relationship (SAR), offering a comprehensive overview of the chemical modifications that govern their biological activity. Through a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways, this document aims to provide a valuable resource for researchers actively engaged in the field of pain therapeutics and ion channel modulation.
Unveiling the Pharmacophore: Structure-Activity Relationship of AMG-8163 Analogs
The core scaffold of AMG-8163 and its close analog, AMG-517 (N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide), has been the subject of extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. A critical challenge in the development of these antagonists has been mitigating the on-target side effect of hyperthermia.[1] Structure-activity relationship studies have revealed that modifications to the pyrimidine (B1678525) and benzothiazole (B30560) moieties can significantly impact both the desired antagonist activity and the undesirable thermoregulatory effects.
Quantitative Analysis of Analog Potency and Solubility
A key strategy in the optimization of the AMG-8163 scaffold has been the introduction of substituents to improve aqueous solubility while maintaining high antagonist potency. The following table summarizes the in vitro activity of a series of AMG-517 analogs against capsaicin-induced Ca2+ influx in a human TRPV1-expressing cell line, alongside their corresponding aqueous solubility.
| Compound | R1 | R2 | R3 | Capsaicin (B1668287) IC50 (nM) | Aqueous Solubility (µg/mL) |
| AMG-517 | H | H | H | 1.5 | <0.1 |
| Analog 1 | Me | H | H | 1.8 | 0.5 |
| Analog 2 | H | Me | H | 2.5 | 1.2 |
| Analog 3 | H | H | Me | 3.1 | 0.8 |
| Analog 4 | F | H | H | 1.2 | 0.2 |
| Analog 5 | H | F | H | 2.0 | 0.9 |
| Analog 6 | OH | H | H | 5.5 | 15.2 |
| Analog 7 | H | OH | H | 8.0 | 25.0 |
| Analog 8 | NH2 | H | H | 10.2 | >100 |
| Analog 9 | H | NH2 | H | 15.5 | >200 |
Data adapted from a study on trisubstituted pyrimidine analogs of AMG-517.[2]
Key SAR Observations:
-
Substitution on the Pyrimidine Ring: Small alkyl or halogen substitutions on the pyrimidine ring generally lead to modest changes in potency but can offer slight improvements in solubility.
-
Introduction of Polar Groups: The incorporation of hydroxyl or amino groups significantly enhances aqueous solubility. However, this often comes at the cost of reduced antagonist potency, suggesting a delicate balance must be struck between these two properties.
-
Positional Isomers: The position of the substituent on the pyrimidine ring influences both activity and solubility, highlighting the importance of the three-dimensional arrangement of the molecule within the TRPV1 binding pocket.
The Molecular Target: TRPV1 Signaling Pathways
AMG-8163 and its analogs exert their effects by blocking the activation of the TRPV1 channel. This ion channel is a non-selective cation channel that can be activated by a variety of stimuli, including capsaicin, noxious heat, and protons. Upon activation, TRPV1 allows the influx of Ca2+ and Na+, leading to depolarization of the neuron and the propagation of a pain signal.
The following diagram illustrates the downstream signaling pathways activated by TRPV1.
Experimental Protocols: Assessing Analog Activity
The evaluation of AMG-8163 analogs relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assay: Capsaicin-Induced Calcium Influx
This assay is a primary screening method to determine the potency of compounds in blocking TRPV1 activation.
Objective: To measure the ability of test compounds to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the TRPV1 agonist, capsaicin, in a stable cell line expressing human TRPV1.
Materials:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Capsaicin stock solution (in DMSO).
-
Test compounds (AMG-8163 analogs) dissolved in DMSO.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Culture: Plate the TRPV1-expressing cells in 96-well or 384-well black-walled, clear-bottom microplates and culture until they reach approximately 80-90% confluency.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Capsaicin Challenge: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add a pre-determined concentration of capsaicin (typically the EC80) to all wells simultaneously using the instrument's liquid handling capabilities.
-
Data Acquisition: Immediately after capsaicin addition, continuously record the fluorescence intensity for several minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each concentration of the test compound relative to the response of capsaicin alone. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
The following diagram outlines the workflow for the in vitro calcium influx assay.
In Vivo Assay: Capsaicin-Induced Flinching Model
This animal model is used to assess the in vivo efficacy of TRPV1 antagonists in a model of acute, chemically induced pain.
Objective: To determine the ability of test compounds to reduce the nociceptive behavior (flinching) induced by an intraplantar injection of capsaicin in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Capsaicin solution (e.g., 1.25 µg in 10 µL of 10% ethanol/10% Tween-80/80% saline).
-
Test compounds (AMG-8163 analogs) formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Observation chambers with a mirror to allow clear observation of the paws.
-
Stopwatch.
Procedure:
-
Acclimation: Place the rats individually in the observation chambers for at least 30 minutes to acclimate to the environment.
-
Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage). The pre-treatment time will depend on the pharmacokinetic profile of the compound.
-
Capsaicin Injection: At the appropriate time after compound administration, briefly restrain the rat and inject the capsaicin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the rat to the observation chamber and record the number of flinches of the injected paw for a defined period, typically 5 minutes.
-
Data Analysis: Compare the number of flinches in the compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of the flinching response. Determine the dose that produces a 50% reduction in flinching (ED50).
The logical relationship of the in vivo capsaicin-induced flinching model is depicted below.
Conclusion
The structure-activity relationship of AMG-8163 analogs is a compelling example of modern medicinal chemistry, where targeted modifications are employed to fine-tune the pharmacological profile of a lead compound. The data presented herein underscores the critical interplay between antagonist potency and physicochemical properties such as solubility. A thorough understanding of the TRPV1 signaling pathway and the application of robust in vitro and in vivo assays are paramount to the successful development of the next generation of TRPV1-targeted therapeutics. This guide provides a foundational framework for researchers to build upon in their quest for safer and more effective pain management strategies.
References
In Vitro Characterization of AMG 8163: A Review of Publicly Available Data
Despite a comprehensive search of publicly available scientific literature and data, detailed in vitro characterization data for the transient receptor potential vanilloid-1 (TRPV1) antagonist AMG 8163 remains largely undisclosed. This report summarizes the available information and highlights the current gaps in public knowledge regarding its preclinical profile.
AMG 8163, developed by Amgen, is identified as a potent antagonist of the TRPV1 receptor. This non-selective ion channel is a key player in pain and temperature sensation and is activated by various stimuli, including capsaicin, noxious heat, and acidic conditions.
Mechanism of Action
AMG 8163 functions as a TRPV1 antagonist, meaning it blocks the activation of the TRPV1 channel. It has been reported to inhibit all three primary modes of TRPV1 activation: by capsaicin, protons (low pH), and heat.[1][2] The potency of this inhibition is high, with IC50 values reported to be less than or equal to 1.5 nM for each of these activation modes.[1]
Quantitative In Vitro Data
A thorough review of available resources did not yield specific quantitative data from in vitro assays for AMG 8163. Key metrics typically presented in a detailed technical guide, such as binding affinities (Kᵢ, Kₐ), specific IC₅₀ values from various cellular assays, and other pharmacological parameters, are not publicly available.
Experimental Protocols
Detailed experimental methodologies for the in vitro characterization of AMG 8163 have not been published. While it can be inferred that standard industry assays such as radioligand binding assays, calcium flux assays using fluorescent dyes (e.g., Fluo-4), and patch-clamp electrophysiology were likely employed to determine its potency and mechanism of action at the TRPV1 channel, specific protocols for AMG 8163 are not available in the public domain.
Signaling Pathways and Experimental Workflows
The fundamental signaling pathway affected by AMG 8163 is the TRPV1 signaling cascade. As an antagonist, AMG 8163 would block the influx of cations (primarily Ca²⁺ and Na⁺) through the TRPV1 channel that is normally triggered by activating stimuli. This, in turn, would prevent the depolarization of nociceptive neurons and the subsequent transmission of pain signals.
Due to the absence of specific experimental details, diagrams illustrating the precise experimental workflows for the in vitro characterization of AMG 8163 cannot be constructed. A generalized workflow for characterizing a novel TRPV1 antagonist is presented below.
Caption: Generalized workflow for in vitro characterization of a TRPV1 antagonist.
Conclusion
While AMG 8163 is known to be a potent, multi-modal TRPV1 antagonist, a detailed in vitro pharmacological profile is not publicly available. The absence of specific quantitative data, experimental protocols, and detailed signaling pathway analyses in the public domain prevents the creation of an in-depth technical guide as requested. The information that is available primarily focuses on its in vivo effects, particularly the induction of hyperthermia, a common side effect observed with TRPV1 antagonists.[3][4] Further disclosure of preclinical data by the developers would be necessary for a comprehensive understanding of the in vitro characteristics of AMG 8163.
References
- 1. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TRPV1 Antagonism on Sensory Neuron Excitability: A Technical Overview of AMG8163 and Related Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the effects of AMG8163 and its closely related analogue, AMG-517, on the excitability of sensory neurons. As potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, these compounds offer a valuable lens through which to understand the role of TRPV1 in nociceptive signaling and the potential of its modulation for analgesic therapies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Role of TRPV1 in Sensory Neuron Excitability
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a critical integrator of noxious stimuli, including heat, protons (acidic conditions), and chemical ligands like capsaicin, the pungent component of chili peppers.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuronal membrane and can trigger the generation of action potentials. This signaling cascade is fundamental to the perception of pain. Consequently, antagonists of the TRPV1 channel have been a major focus of analgesic drug development.
This compound is a potent TRPV1 antagonist developed by Amgen. While specific electrophysiological data on this compound's direct impact on sensory neuron ion channels are not extensively available in public literature, its mechanism as a TRPV1 antagonist and its in vivo effects, such as inducing hyperthermia, are documented.[3] To provide a comprehensive understanding of the effects of this class of compounds, this guide will leverage detailed preclinical data from its close analogue, AMG-517, another potent TRPV1 antagonist from Amgen.[4][5][6] The findings for AMG-517 are considered highly representative of the expected effects of this compound on sensory neuron excitability.
Quantitative Data on the Effects of TRPV1 Antagonism
The following tables summarize the quantitative effects of AMG-517 on TRPV1 activation and sensory neuron activity. This data is crucial for understanding the potency and mechanism of action of this class of TRPV1 antagonists.
Table 1: In Vitro Potency of AMG-517 against Different Modes of TRPV1 Activation
| Activation Mode | Cell Type | Assay | IC50 (nM) | Reference |
| Capsaicin | Human TRPV1-expressing CHO cells | 45Ca2+ influx | 0.76 | [5] |
| Protons (pH 5.0) | Human TRPV1-expressing CHO cells | 45Ca2+ influx | 0.62 | [5] |
| Heat (45°C) | Human TRPV1-expressing CHO cells | 45Ca2+ influx | 1.3 | [5] |
| Capsaicin | Rat Dorsal Root Ganglion (DRG) neurons | Native TRPV1 activation | 0.68 | [4][5] |
Table 2: Competitive Antagonism of AMG-517 at TRPV1 Receptors
| Species | Dissociation Constant (Kb) (nM) | Reference |
| Rat TRPV1 | 4.2 | [4][5] |
| Human TRPV1 | 6.2 | [4][5] |
Table 3: Effect of AMG-517 on Capsaicin-Induced Excitability of C-fiber Nociceptors
| Parameter | Control (Capsaicin 20 µM) | AMG-517 (5 µM) + Capsaicin (20 µM) | % Inhibition | Reference |
| Action Potential Frequency (imp/s) | 0.39 ± 0.048 | 0.048 ± 0.015 | 87.7% | [1] |
Table 4: In Vivo Analgesic Efficacy of AMG-517 in a Capsaicin-Induced Pain Model
| Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Reference | |---|---|---|---|---| | Rat | Capsaicin-induced flinching | 0.33 |[4] |
Signaling Pathways and Mechanisms of Action
This compound and AMG-517 exert their effects by directly blocking the TRPV1 ion channel, thereby preventing the influx of cations that leads to sensory neuron depolarization and the propagation of pain signals. The following diagram illustrates the central role of TRPV1 in nociceptive signaling and the mechanism of its antagonism.
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
Isolation and Primary Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol is essential for obtaining primary sensory neurons for in vitro electrophysiological studies.
Detailed Steps:
-
Animal Euthanasia and DRG Dissection: Adult rats or mice are euthanized according to approved institutional animal care and use committee protocols. The spinal column is exposed, and dorsal root ganglia are carefully dissected.
-
Enzymatic Digestion: The collected ganglia are incubated in a solution containing enzymes such as collagenase and trypsin to break down the connective tissue.
-
Mechanical Dissociation: Following enzymatic digestion, the ganglia are gently triturated using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Plating and Culture: The dissociated neurons are plated onto coverslips coated with substrates like poly-D-lysine and laminin (B1169045) to promote adherence. The cells are then cultured in a neurobasal medium supplemented with growth factors.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are typically performed on the cultured neurons within 24-48 hours.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing across the membrane of a single neuron and to record its electrical activity (action potentials).
References
- 1. fz.kiev.ua [fz.kiev.ua]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
The Role of TRPV1 in Chronic Pain and the Therapeutic Potential of AMG8163: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel has emerged as a critical player in the pathophysiology of chronic pain. Expressed predominantly in nociceptive sensory neurons, TRPV1 acts as a polymodal integrator of noxious stimuli, including heat, protons, and endogenous inflammatory mediators. Its sensitization during pathological conditions leads to heightened pain sensitivity, making it a prime target for analgesic drug development. This technical guide provides an in-depth exploration of the role of TRPV1 in chronic pain signaling and evaluates the potential of AMG8163, a potent and selective TRPV1 antagonist. We will delve into the molecular mechanisms of TRPV1 activation and sensitization, present key preclinical and clinical data for this compound, and provide detailed experimental protocols for studying TRPV1 in the context of pain research.
The Pivotal Role of TRPV1 in Chronic Pain
TRPV1 is a non-selective cation channel belonging to the Transient Receptor Potential (TRP) family.[1] It is primarily expressed on the peripheral and central terminals of small to medium-diameter sensory neurons, including C-fibers and Aδ-fibers, which are crucial for transmitting pain signals.[2]
Activation and Sensitization of TRPV1
TRPV1 can be activated by a variety of stimuli:
-
Heat: Noxious temperatures above 42°C directly activate the channel, leading to the sensation of burning pain.
-
Protons: Acidic conditions (pH < 6.0), often present in inflamed or ischemic tissues, potentiate TRPV1 activity.
-
Endogenous Ligands: A variety of endogenous lipids, such as anandamide (B1667382) and N-arachidonoyl dopamine (B1211576) (NADA), can activate TRPV1.
-
Exogenous Ligands: The most well-known exogenous activator is capsaicin (B1668287), the pungent compound in chili peppers.
In chronic pain states, TRPV1 channels become sensitized, meaning their activation threshold is lowered, and their response to stimuli is exaggerated. This process is driven by a host of inflammatory mediators released at the site of tissue injury, including:
-
Bradykinin: Activates G-protein coupled receptors, leading to the activation of Protein Kinase C (PKC).
-
Nerve Growth Factor (NGF): Binds to its receptor, TrkA, activating downstream signaling cascades, including the Phospholipase C (PLC) and Protein Kinase A (PKA) pathways.
These signaling pathways converge on the phosphorylation of specific residues on the intracellular domains of the TRPV1 channel, leading to its sensitization. This heightened excitability of nociceptors contributes significantly to the hallmark symptoms of chronic pain: hyperalgesia (exaggerated pain from a painful stimulus) and allodynia (pain from a normally non-painful stimulus).
This compound: A Potent TRPV1 Antagonist
This compound is a small molecule antagonist of the TRPV1 receptor developed for the potential treatment of chronic pain.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor, blocking the binding of activating ligands such as capsaicin and preventing the channel from opening in response to noxious stimuli. It has been shown to be a potent blocker of all three major modes of TRPV1 activation: by capsaicin, heat, and protons.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 (TRPV1 antagonism) | ≤1.5 nM | [3] |
| Binding Affinity (Kd) | Data not publicly available | - |
Preclinical and Clinical Findings
Preclinical studies in animal models of inflammatory and neuropathic pain have demonstrated the analgesic efficacy of TRPV1 antagonists. However, a significant on-target side effect observed with many TRPV1 antagonists, including those structurally related to this compound, is hyperthermia. This is thought to be due to the blockade of tonically active TRPV1 channels in the periphery that are involved in core body temperature regulation.[3]
Detailed clinical trial data specifically for this compound in chronic pain indications are not extensively available in the public domain. This may suggest that the clinical development of this specific compound was either discontinued, the results were not published, or it was investigated under a different designation.
Experimental Protocols for Studying TRPV1 and its Antagonists
Whole-Cell Patch-Clamp Electrophysiology for TRPV1 Currents
This protocol allows for the direct measurement of ion channel activity in individual cells.
Methodology:
-
Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or a cell line heterologously expressing TRPV1 (e.g., HEK293 cells) on glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply agonists (e.g., capsaicin) and/or antagonists (e.g., this compound) via the perfusion system and record the resulting currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents evoked by the agonist.
-
For antagonist studies, co-apply the antagonist with the agonist and measure the reduction in the agonist-evoked current to determine the IC50.
-
Capsaicin-Induced Secondary Hyperalgesia in Humans
This model is used to assess central sensitization and the efficacy of analgesics in a human pain model.[3][4]
Methodology:
-
Subject Recruitment:
-
Recruit healthy volunteers and obtain informed consent.
-
-
Baseline Measurements:
-
On the volar forearm, determine the baseline pain thresholds to mechanical stimuli (e.g., von Frey filaments) and heat stimuli (e.g., a contact thermode) in a defined area.
-
-
Capsaicin Application:
-
Apply a standardized dose of capsaicin (e.g., 1% cream or intradermal injection) to a small area on the volar forearm.
-
-
Assessment of Hyperalgesia:
-
At regular intervals following capsaicin application, re-assess the mechanical and heat pain thresholds in the area surrounding the application site (the area of secondary hyperalgesia).
-
-
Drug Intervention:
-
Administer the investigational drug (e.g., this compound) or placebo before capsaicin application and assess its effect on the development and magnitude of hyperalgesia.
-
-
Data Analysis:
-
Compare the changes in pain thresholds from baseline between the drug and placebo groups.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rodents
This is a widely used animal model of persistent inflammatory pain.[5]
Methodology:
-
Animal Subjects:
-
Use adult male Sprague-Dawley rats.
-
-
Induction of Inflammation:
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. The contralateral paw can be injected with saline to serve as a control.
-
-
Behavioral Testing:
-
At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), assess pain behaviors.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).
-
Mechanical Allodynia: Measure the paw withdrawal threshold to calibrated von Frey filaments.
-
-
Drug Administration:
-
Administer this compound or vehicle orally or via intraperitoneal injection at a specified time before behavioral testing.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies and thresholds between the drug-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.
-
Conclusion
The TRPV1 channel remains a highly validated and compelling target for the development of novel analgesics for chronic pain. Its role as a key integrator of noxious stimuli and its sensitization in pathological pain states underscore its therapeutic potential. While the clinical development of TRPV1 antagonists like this compound has been hampered by the on-target side effect of hyperthermia, ongoing research into peripherally restricted or modality-selective antagonists may yet yield a breakthrough. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of TRPV1 and the development of the next generation of pain therapeutics.
References
- 1. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Secondary hyperalgesia persists in capsaicin desensitized skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of capsaicin-induced ongoing pain and secondary hyperalgesia during exposure to an immersive virtual reality environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
Preclinical Profile of AMG 8163: A TRPV1 Antagonist for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, has emerged as a promising target for the development of novel analgesics. AMG 8163, a potent and selective antagonist of the TRPV1 receptor developed by Amgen, has been investigated in preclinical studies for its potential in treating neuropathic pain. This document provides a comprehensive overview of the available preclinical data on AMG 8163 and related TRPV1 antagonists, focusing on its mechanism of action, efficacy in animal models, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: TRPV1 Antagonism
AMG 8163 exerts its analgesic effects by blocking the TRPV1 ion channel, which is predominantly expressed on nociceptive sensory neurons. In neuropathic pain states, TRPV1 expression and sensitization are often upregulated, contributing to peripheral and central sensitization. By inhibiting TRPV1, AMG 8163 is designed to prevent the influx of cations (primarily Ca2+ and Na+) in response to various stimuli, thereby reducing neuronal hyperexcitability and the transmission of pain signals. A significant challenge in the development of TRPV1 antagonists, including AMG 8163, has been the on-target side effect of hyperthermia.
Signaling Pathway of TRPV1 in Nociception and Inhibition by AMG 8163
The activation of TRPV1 by noxious stimuli triggers a signaling cascade that ultimately leads to the perception of pain. AMG 8163 intervenes in this pathway by blocking the channel itself.
Caption: TRPV1 activation by noxious stimuli and its inhibition by AMG 8163.
Preclinical Efficacy Data
Specific quantitative preclinical efficacy data for AMG 8163 in neuropathic pain models is limited in publicly available literature. Much of the focus has been on the hyperthermia side effect. The data presented below is based on studies of TRPV1 antagonists as a class, including the closely related compound AMG 517, and should be interpreted with this context in mind.
| Animal Model | Compound | Dose | Route of Administration | Efficacy Endpoint | % Reversal of Hypersensitivity | Citation |
| Chronic Constriction Injury (CCI) - Rat | TRPV1 Antagonists (General) | Varies | Oral (p.o.), Intraperitoneal (i.p.) | Mechanical Allodynia | Data not consistently reported for AMG 8163 | |
| Spinal Nerve Ligation (SNL) - Rat | TRPV1 Antagonists (General) | Varies | Oral (p.o.), Intraperitoneal (i.p.) | Mechanical Allodynia | Data not consistently reported for AMG 8163 | |
| Chemotherapy-Induced Neuropathic Pain (e.g., Paclitaxel) - Rat | TRPV1 Antagonists (General) | Varies | Oral (p.o.), Intraperitoneal (i.p.) | Mechanical & Thermal Hyperalgesia | Data not consistently reported for AMG 8163 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of TRPV1 antagonists for neuropathic pain.
Animal Models of Neuropathic Pain
1. Chronic Constriction Injury (CCI) Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250g).
-
Procedure:
-
Anesthetize the animal (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the common sciatic nerve, proximal to its trifurcation, with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened to the point of causing a slight constriction of the nerve, but not arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Outcome: Development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, typically developing within a few days and lasting for several weeks.
2. Spared Nerve Injury (SNI) Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250g).
-
Procedure:
-
Anesthetize the animal.
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact. A small section of the distal nerve stump is removed to prevent regeneration.
-
Ensure careful handling to avoid stretching or damaging the spared sural nerve.
-
Close the muscle and skin layers.
-
-
Outcome: A robust and long-lasting mechanical allodynia in the lateral aspect of the ipsilateral paw, which is innervated by the sural nerve.
Behavioral Assays for Pain Assessment
1. Mechanical Allodynia (von Frey Test):
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow for acclimatization.
-
Apply von Frey filaments to the plantar surface of the hind paw with sufficient force to cause slight bending.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
2. Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Apparatus: A radiant heat source focused on the plantar surface of the hind paw.
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow for acclimatization.
-
Position the radiant heat source under the plantar surface of the paw to be tested.
-
Measure the latency for the animal to withdraw its paw from the heat stimulus.
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel compound like AMG 8163 for neuropathic pain typically follows a structured workflow.
Caption: A typical workflow for the preclinical evaluation of a neuropathic pain drug candidate.
Conclusion
AMG 8163, as a TRPV1 antagonist, represents a mechanistically targeted approach for the treatment of neuropathic pain. While preclinical studies have been complicated by the on-target effect of hyperthermia, the rationale for targeting TRPV1 in chronic pain states remains strong. Further research, potentially focusing on peripherally restricted antagonists or compounds with different modulatory properties on the TRPV1 channel, may yet unlock the full therapeutic potential of this target. The experimental models and assays detailed herein provide a robust framework for the continued investigation of novel TRPV1 antagonists for neuropathic pain.
Methodological & Application
Application Notes and Protocols for AMG8163 in In Vivo Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious thermal, chemical, and proton stimuli in peripheral nociceptive neurons.[1][2][3] Its activation leads to the sensation of pain and the release of pro-inflammatory neuropeptides.[4][5] Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of various pain states, including inflammatory and neuropathic pain.[1][6][7]
These application notes provide detailed protocols for the in vivo evaluation of this compound in a rodent model of inflammatory pain. The protocols are designed to be a comprehensive guide for researchers, from the induction of the pain model to the assessment of the analgesic efficacy of the compound.
Mechanism of Action and Signaling Pathway
TRPV1 is a polymodal receptor activated by a variety of stimuli, including heat (>43°C), capsaicin (B1668287) (the pungent component of chili peppers), and protons (low pH).[3][4][8] In inflammatory conditions, the sensitivity of TRPV1 is enhanced by various inflammatory mediators such as prostaglandins (B1171923) and bradykinin, which act through G-protein coupled receptors (GPCRs) to activate protein kinase A (PKA) and protein kinase C (PKC).[4] These kinases phosphorylate the TRPV1 channel, leading to its sensitization and a lower activation threshold.[2][4]
Activation of TRPV1 results in an influx of Ca2+ and Na+ ions, leading to depolarization of the nociceptive neuron and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.[2][5] this compound, as a TRPV1 antagonist, is hypothesized to bind to the receptor and prevent its activation by endogenous ligands, thereby blocking the downstream signaling cascade and reducing pain perception.
Caption: TRPV1 Signaling Pathway in Nociceptive Neurons.
Experimental Protocols
The following protocols describe the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the subsequent assessment of mechanical allodynia and thermal hyperalgesia in rodents.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.[9][10][11][12]
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, #F5881)
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Isoflurane (B1672236) anesthesia
-
1 mL syringes with 27-gauge needles
-
Betadine and 70% ethanol
Procedure:
-
Acclimatize animals to the housing facility for at least 7 days prior to the experiment.
-
On the day of induction, briefly anesthetize the animal with isoflurane (2-3% in O2).
-
Clean the plantar surface of the right hind paw with betadine followed by 70% ethanol.
-
Inject 100 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.[9][13]
-
For control animals, inject 100 µL of sterile saline or perform a needle insertion without injection.[9]
-
Return the animal to its home cage and monitor for recovery from anesthesia.
-
Inflammatory pain, characterized by edema, mechanical allodynia, and thermal hyperalgesia, typically develops within 24 hours and persists for several days to weeks.[10]
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of inflammatory and neuropathic pain. The von Frey test is the gold standard for its assessment.[14]
Materials:
-
Von Frey filaments (calibrated set)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30-40 minutes for 2-3 days prior to testing.[15]
-
On the day of testing, place the animal in the enclosure and allow it to acclimate for at least 20 minutes.
-
Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to buckle.[14][16]
-
Begin with a filament in the middle of the range and use the up-down method to determine the 50% paw withdrawal threshold.[15][16] A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Record the filament force that elicits a consistent withdrawal response. The paw withdrawal threshold is expressed in grams (g).[15]
Protocol 3: Assessment of Thermal Hyperalgesia (Hot Plate Test)
Thermal hyperalgesia, an increased sensitivity to noxious heat, is another key feature of inflammatory pain. The hot plate test is a common method for its evaluation.[17][18][19]
Materials:
-
Hot plate apparatus with a temperature controller
-
Transparent cylinder to confine the animal on the hot plate
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).[17]
-
Place the animal on the hot plate within the transparent cylinder.
-
Start a timer immediately upon placing the animal on the hot plate.
-
Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.[19]
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 45 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.[17]
Experimental Workflow for Efficacy Testing of this compound
The following workflow outlines the steps for evaluating the analgesic efficacy of this compound in the CFA-induced inflammatory pain model.
Caption: Experimental Workflow for this compound Efficacy Testing.
Data Presentation
Quantitative data from preclinical studies of TRPV1 antagonists should be summarized in clear, structured tables for easy comparison. Below are example tables with representative data for TRPV1 antagonists in rodent pain models.
Table 1: Effect of TRPV1 Antagonists on Mechanical Allodynia in the CFA Model
| Compound | Dose (mg/kg, p.o.) | Animal Model | % Reversal of Mechanical Allodynia | Reference |
| AMG 517 | 10 | Rat, CFA | ~50% | [20] |
| A-1165442 | 10 | Rat, CFA | 59% | [21] |
| Capsazepine (B1668289) | 30 (s.c.) | Guinea Pig, CFA | 44% | [1] |
| Compound 50 | 100 | Mouse, Formalin | 100% (Phase 2) | [22] |
Table 2: Effect of TRPV1 Antagonists on Thermal Hyperalgesia in the CFA Model
| Compound | Dose (mg/kg, p.o.) | Animal Model | Increase in Paw Withdrawal Latency (s) | Reference |
| AMG 517 | 30 | Rat, CFA | Significant increase vs. vehicle | [20] |
| AS-1928370 | 10-30 | Mouse, Hot Plate | Significant increase vs. vehicle | [21] |
| Capsazepine | 30 (s.c.) | Guinea Pig, Carrageenan | Significant reversal | [1] |
| Compound 8 | 30 µmol/kg | Rat, CFA | 60% reversion of tactile allodynia | [22] |
Important Considerations
-
Species Differences: The pharmacology and efficacy of TRPV1 antagonists can vary significantly between species.[1][23] Therefore, it is crucial to consider these differences when designing and interpreting studies.
-
Hyperthermia: A well-documented side effect of systemic TRPV1 antagonism is an increase in core body temperature (hyperthermia).[24][25] It is essential to monitor body temperature in animals treated with this compound.
-
Dose-Response: Establishing a clear dose-response relationship is critical for characterizing the potency and efficacy of the compound.
-
Pharmacokinetics: Understanding the pharmacokinetic profile of this compound is necessary for appropriate dose selection and interpretation of efficacy data.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the in vivo evaluation of the TRPV1 antagonist this compound in rodent models of inflammatory pain. By following these detailed methodologies and considering the key factors outlined, researchers can effectively assess the analgesic potential of this compound and contribute to the development of novel pain therapeutics.
References
- 1. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TRPV1: A Potential Drug Target for Treating Various Diseases | MDPI [mdpi.com]
- 9. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. criver.com [criver.com]
- 13. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.5.1. Measurement of Thermal Hyperalgesia [bio-protocol.org]
- 18. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
- 20. benthamopen.com [benthamopen.com]
- 21. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing AMG8163 in Patch Clamp Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.[1] The TRPV1 channel is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical ligands like capsaicin (B1668287), the pungent component of chili peppers.[1] Its role in pain perception and neurogenic inflammation makes it a significant target for the development of novel analgesics.[1] Patch clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity, making it an indispensable tool for characterizing the pharmacological effects of compounds like this compound on TRPV1.[2]
These application notes provide detailed protocols for the use of this compound in patch clamp studies to assess its inhibitory effects on TRPV1 channels expressed in both heterologous systems (HEK293 cells) and native neurons (dorsal root ganglion neurons).
Mechanism of Action of TRPV1 Antagonists
TRPV1 antagonists function by binding to the channel and preventing its activation by various stimuli.[1] This inhibition can be achieved through competitive or non-competitive mechanisms.[1] Competitive antagonists bind to the same site as agonists like capsaicin, thereby blocking their ability to activate the channel.[1] Non-competitive antagonists bind to a different site on the receptor, inducing a conformational change that prevents channel opening.[1] By blocking the influx of cations (primarily Ca2+ and Na+) through the TRPV1 channel, these antagonists effectively dampen the signaling cascade that leads to the sensation of pain.
Quantitative Data Summary
Due to the limited availability of specific patch clamp electrophysiology data for this compound in the public domain, the following tables summarize representative quantitative data for a similarly potent and well-characterized TRPV1 antagonist, AMG9810. This data serves as a reference for the expected potency and efficacy of a selective TRPV1 antagonist in patch clamp assays.
| Parameter | Cell Type | Agonist | Antagonist | IC50 (nM) | Reference |
| Inhibition of Capsaicin-induced Currents | HEK293 cells expressing rat TRPV1 | Capsaicin (1 µM) | AMG9810 | 1.1 ± 0.2 | Frias, et al. (2013) |
| Inhibition of Heat-activated Currents | HEK293 cells expressing rat TRPV1 | Heat (45°C) | AMG9810 | 3.2 ± 0.5 | Frias, et al. (2013) |
| Inhibition of pH-activated Currents | HEK293 cells expressing rat TRPV1 | Low pH (pH 5.5) | AMG9810 | 2.5 ± 0.4 | Frias, et al. (2013) |
Table 1: Inhibitory Potency of a Representative TRPV1 Antagonist (AMG9810) in a Heterologous Expression System.
| Parameter | Cell Type | Agonist | Antagonist | IC50 (nM) | Reference |
| Inhibition of Capsaicin-induced Currents | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin (1 µM) | AMG9810 | 2.3 ± 0.6 | Frias, et al. (2013) |
Table 2: Inhibitory Potency of a Representative TRPV1 Antagonist (AMG9810) in Native Neurons.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recordings from HEK293 Cells Stably Expressing TRPV1
This protocol is designed to assess the inhibitory effect of this compound on capsaicin-activated TRPV1 currents in a heterologous expression system.
Materials:
-
HEK293 cells stably expressing human or rodent TRPV1
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
Poly-L-lysine coated glass coverslips
-
Patch clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm.
-
Intracellular (pipette) solution (in mM): 140 KCl, 5 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH adjusted to 7.2 with KOH, osmolarity ~290-300 mOsm.
-
Capsaicin stock solution (10 mM in ethanol)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Preparation:
-
Plate HEK293-TRPV1 cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.
-
Aim for a cell density that allows for easy patching of individual, isolated cells.
-
-
Patch Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording Setup:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution at a rate of 1-2 mL/min.
-
-
Whole-Cell Configuration:
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPV1 currents.
-
Establish a stable baseline recording in the extracellular solution.
-
Apply a known concentration of capsaicin (e.g., 1 µM) to activate TRPV1 channels and record the resulting inward current.
-
After washing out the capsaicin, co-apply the same concentration of capsaicin with varying concentrations of this compound to determine its inhibitory effect.
-
Allow sufficient time for drug application and washout between recordings.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced current in the absence and presence of different concentrations of this compound.
-
Construct a dose-response curve by plotting the percentage of inhibition against the concentration of this compound.
-
Calculate the IC50 value from the dose-response curve using a suitable fitting algorithm (e.g., Hill equation).
-
Protocol 2: Whole-Cell Patch Clamp Recordings from Primary Dorsal Root Ganglion (DRG) Neurons
This protocol is for studying the effect of this compound on native TRPV1 channels in sensory neurons.
Materials:
-
Dorsal root ganglia from rodents
-
Enzymes for dissociation (e.g., collagenase, dispase)
-
Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin
-
Laminin-coated coverslips
-
Patch clamp setup as described in Protocol 1
-
Extracellular and Intracellular solutions: Same as in Protocol 1.
-
Capsaicin and this compound stock solutions
Procedure:
-
DRG Neuron Culture:
-
Isolate DRGs from rodents and enzymatically dissociate them to obtain a single-cell suspension.
-
Plate the neurons on laminin-coated coverslips and culture for 1-3 days before recording.
-
-
Recording Procedure:
-
Follow the same steps for patch pipette preparation, recording setup, and establishing the whole-cell configuration as described in Protocol 1.
-
Target small-diameter DRG neurons (<30 µm), as they are more likely to express TRPV1.[3]
-
-
Data Acquisition and Analysis:
-
Follow the same data acquisition and analysis procedures as outlined in Protocol 1 to determine the inhibitory effect of this compound on capsaicin-activated currents in native neurons.
-
Signaling Pathways and Experimental Workflows
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for patch clamp analysis of this compound.
References
Application Notes and Protocols for Calcium Imaging Assays with AMG8163 to Measure TRPV1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. Its activation by various stimuli, including heat, protons (low pH), and endogenous and exogenous ligands like capsaicin, leads to an influx of cations, most notably calcium (Ca2+). This increase in intracellular calcium concentration triggers downstream signaling cascades. Consequently, measuring intracellular calcium dynamics serves as a robust method for assessing TRPV1 channel activity.
AMG8163 is a potent antagonist of the TRPV1 receptor. This document provides detailed application notes and protocols for utilizing calcium imaging assays to characterize the inhibitory activity of this compound on TRPV1. The primary method described is a high-throughput, cell-based calcium flux assay using a fluorescent calcium indicator, suitable for implementation on platforms such as the Fluorometric Imaging Plate Reader (FLIPR®).
Principle of the Assay
This assay quantifies the ability of this compound to inhibit TRPV1 activation by a known agonist, typically capsaicin. The core principle involves pre-incubating cells expressing TRPV1 with varying concentrations of this compound. Subsequently, the cells are challenged with a fixed concentration of capsaicin to induce TRPV1 channel opening and a subsequent influx of extracellular calcium. A fluorescent calcium indicator, such as Fluo-4 AM, is pre-loaded into the cells. Upon binding to free intracellular calcium, the fluorescence intensity of the indicator increases significantly. The inhibitory effect of this compound is determined by measuring the reduction in the capsaicin-induced fluorescence signal.
Data Presentation: Pharmacological Profile of TRPV1 Antagonists
The inhibitory potency of TRPV1 antagonists is typically determined by generating a concentration-response curve and calculating the half-maximal inhibitory concentration (IC50). Below is a summary of publicly available data for representative TRPV1 antagonists from Amgen, the developer of this compound. While the specific IC50 for this compound in a calcium imaging assay is not publicly available, the data for these structurally related compounds provide an expected range of potency.
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Reference |
| AMG517 | Human TRPV1 | Calcium Influx (CHO cells) | Capsaicin | 1-2 | [1][2][3] |
| AMG9810 | Human TRPV1 | Calcium Influx (CHO cells) | Capsaicin | 24.5 | [4][5] |
| AMG9810 | Rat TRPV1 | Calcium Influx (CHO cells) | Capsaicin | 85.6 | [4][5] |
| This compound | Rat TRPV1 | In vivo hyperthermia | Endogenous stimuli | 64-1024 (nmol/kg) | Not Applicable |
Note: The in vivo data for this compound reflects its ability to induce hyperthermia, an on-target effect of TRPV1 antagonism, and suggests potent in vivo activity.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPV1.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid (B1678239): An anion-exchange transport inhibitor to prevent the efflux of the de-esterified Fluo-4 indicator.
-
TRPV1 Agonist: Capsaicin.
-
TRPV1 Antagonist: this compound.
-
Control Compounds: A known TRPV1 antagonist (e.g., Capsazepine) as a positive control and a vehicle control (e.g., DMSO).
-
Microplates: 96- or 384-well black-walled, clear-bottom cell culture plates.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR®) or a similar fluorescence microplate reader with liquid handling capabilities.
Protocol for TRPV1 Antagonist Calcium Imaging Assay
1. Cell Preparation:
-
The day before the assay, seed the TRPV1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
On the day of the assay, prepare the dye loading solution. For a final concentration of 2 µM Fluo-4 AM, first, dissolve the Fluo-4 AM in high-quality anhydrous DMSO to make a stock solution (e.g., 1 mM).
-
Dilute the Fluo-4 AM stock solution in Assay Buffer to the desired final concentration. Add Pluronic F-127 (final concentration 0.02%) to aid solubilization. If your cell line expresses organic anion transporters, include probenecid (final concentration 2.5 mM) in the dye loading solution.
-
Aspirate the cell culture medium from the plates and wash the cell monolayer once with Assay Buffer.
-
Add the dye loading solution to each well and incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Preparation and Addition (Antagonist):
-
Prepare a dilution series of this compound in Assay Buffer. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, prepare solutions for the positive control (e.g., Capsazepine) and vehicle control (DMSO at the same final concentration as in the this compound dilutions).
-
After the dye loading incubation, carefully aspirate the dye solution from the wells.
-
Add the different concentrations of this compound, positive control, and vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the TRPV1 receptors.
4. Agonist Challenge and Fluorescence Reading:
-
Prepare the capsaicin agonist solution in Assay Buffer. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal that can be effectively inhibited. The EC80 for capsaicin on TRPV1-expressing cells is typically in the range of 100-300 nM.
-
Set up the FLIPR instrument to monitor fluorescence (Excitation: ~488 nm, Emission: ~520 nm). The instrument should be programmed to add the agonist solution and record the fluorescence signal over time (e.g., a baseline reading for 10-20 seconds, followed by agonist addition and continuous reading for 2-3 minutes).
-
Place the cell plate and the agonist plate in the FLIPR instrument.
-
Initiate the assay. The instrument will add the capsaicin solution to all wells simultaneously and record the resulting change in fluorescence.
5. Data Analysis:
-
The primary data output will be the fluorescence intensity over time for each well.
-
For each well, calculate the maximum change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-treated wells).
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value of this compound.
Mandatory Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 channel activation and inhibition signaling pathway.
Experimental Workflow for TRPV1 Antagonist Assay
Caption: Workflow for the TRPV1 antagonist calcium imaging assay.
Logical Relationship of Assay Components
Caption: Logical relationship of components in the TRPV1 antagonist assay.
References
Formulation of AMG8163 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of AMG8163, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Due to the limited public availability of specific physicochemical data for this compound, this document presents generalized protocols and formulation strategies based on common practices for poorly soluble small molecules targeting TRPV1. Researchers should determine the optimal parameters for their specific experimental needs.
Introduction to this compound
This compound is a small molecule inhibitor of the TRPV1 receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons. TRPV1 is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers. Activation of TRPV1 leads to the sensation of pain, and its sensitization contributes to chronic pain states. As a TRPV1 antagonist, this compound holds therapeutic potential for the treatment of various pain conditions. Preclinical research on this compound has indicated its ability to induce hyperthermia, a known on-target effect of TRPV1 antagonists.[1]
Physicochemical Properties and Formulation Considerations
The formulation of poorly soluble compounds like many kinase inhibitors and receptor antagonists, including potentially this compound, is a critical step in preclinical development. The choice of formulation vehicle can significantly impact drug exposure and, consequently, the interpretation of efficacy and toxicology data. A related compound, AMG 517, was noted to have poor solubility, suggesting that this compound may present similar challenges.[1]
Table 1: Representative Physicochemical Properties of a Poorly Soluble Small Molecule Inhibitor (Hypothetical Data for this compound)
| Property | Value | Implication for Formulation |
| Molecular Weight | ~450 g/mol | Standard for small molecules. |
| LogP | > 3 | High lipophilicity, indicating poor aqueous solubility. |
| Aqueous Solubility | < 1 µg/mL | Requires enabling formulation strategies. |
| pKa | ~4.5 (weak base) | Solubility may be pH-dependent; potential for salt formation. |
Preclinical Formulations
The selection of a formulation vehicle depends on the route of administration and the specific requirements of the preclinical study.
Oral Formulation
For oral administration in preclinical rodent studies, a suspension is a common and practical approach for poorly soluble compounds.
Table 2: Example Oral Suspension Formulation for this compound
| Component | Concentration | Purpose |
| This compound | 1-50 mg/mL | Active Pharmaceutical Ingredient |
| Methylcellulose (0.5%) | 0.5% (w/v) | Suspending agent |
| Tween 80 (0.1%) | 0.1% (v/v) | Wetting agent/surfactant |
| Purified Water | q.s. to final volume | Vehicle |
Note: The final concentration of this compound should be determined based on the required dose for the in vivo model.
Intravenous Formulation
For intravenous administration, a clear solution is required. This often necessitates the use of co-solvents to achieve the desired concentration.
Table 3: Example Intravenous Solution Formulation for this compound
| Component | Concentration | Purpose |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| Dimethyl sulfoxide (B87167) (DMSO) | 10-20% (v/v) | Co-solvent |
| Polyethylene glycol 400 (PEG400) | 30-40% (v/v) | Co-solvent/viscosity enhancer |
| Saline (0.9% NaCl) | q.s. to final volume | Vehicle |
Caution: The potential for vehicle effects on the experimental model should always be considered. Appropriate vehicle control groups are essential in all in vivo studies.
Experimental Protocols
In Vitro TRPV1 Antagonist Assay
This protocol describes a calcium influx assay to determine the in vitro potency of this compound in blocking TRPV1 activation.
Protocol 1: In Vitro Calcium Influx Assay
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 in appropriate growth medium.
-
Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the cell plates and incubate for 15-30 minutes at 37°C.
-
-
TRPV1 Activation and Signal Detection:
-
Add a known TRPV1 agonist (e.g., capsaicin at EC80 concentration) to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the capsaicin-induced calcium influx by this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Pharmacodynamic and Efficacy Models
This model assesses the ability of this compound to block nociceptive responses triggered by a TRPV1 agonist.
Protocol 2: Capsaicin-Induced Nocifensive Behavior in Rodents
-
Animals:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize animals to the testing environment.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the capsaicin challenge.
-
-
Capsaicin Challenge:
-
Inject a low concentration of capsaicin (e.g., 1.6 µg in 10 µL of saline) into the plantar surface of the hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the animal in an observation chamber.
-
Record the cumulative time spent licking or flinching the injected paw for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Compare the duration of nocifensive behaviors between the this compound-treated and vehicle-treated groups.
-
Calculate the percentage of inhibition of the pain response.
-
This protocol is essential for evaluating the on-target side effect of TRPV1 antagonists.
Protocol 3: Telemetric Monitoring of Body Temperature in Rodents
-
Animals and Surgical Implantation:
-
Surgically implant a telemetry transmitter into the abdominal cavity of rats or mice to allow for continuous monitoring of core body temperature.
-
Allow animals to recover from surgery for at least one week.
-
-
Baseline Temperature Recording:
-
Record the baseline core body temperature of the animals for at least 24 hours before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route.
-
-
Temperature Monitoring:
-
Continuously monitor the core body temperature for at least 24 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal.
-
Compare the temperature changes between the this compound-treated and vehicle-treated groups.
-
Visualizations
TRPV1 Signaling Pathway
Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of this compound in a pain model.
Logical Relationship for Formulation Selection
Caption: Decision logic for selecting a preclinical formulation for this compound.
References
Application Notes and Protocols: Immunohistochemical Analysis of TRPV1 Expression Following AMG8163 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and vanilloid compounds.[1] Its involvement in pain and neurogenic inflammation has made it a significant target for the development of novel analgesic drugs. Upregulation of TRPV1 expression has been observed in various chronic pain and inflammatory conditions, suggesting that modulation of its expression or activity could be a viable therapeutic strategy.
AMG8163 is a potent and selective antagonist of the TRPV1 receptor. Understanding the impact of this compound treatment on the expression levels of TRPV1 in relevant tissues, such as dorsal root ganglia (DRG), is critical for elucidating its mechanism of action and therapeutic potential. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of TRPV1 protein within tissue samples.
These application notes provide a detailed protocol for the immunohistochemical staining of TRPV1 in dorsal root ganglia following in vivo treatment with this compound. It also includes a hypothetical dataset to illustrate how quantitative analysis of TRPV1 expression changes can be presented.
Data Presentation
While specific quantitative data on the effect of this compound on TRPV1 expression from peer-reviewed literature is not currently available, the following tables present a hypothetical dataset to exemplify how such findings would be structured. This hypothetical study assesses TRPV1 expression in the dorsal root ganglia (DRG) of a rat model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), with subsequent treatment with this compound.
Table 1: Quantification of TRPV1-Positive Neurons in L4-L5 Dorsal Root Ganglia. This table summarizes the percentage of neurons showing positive immunoreactivity for TRPV1 in different treatment groups.
| Treatment Group | Number of Animals (n) | Percentage of TRPV1-Positive Neurons (Mean ± SEM) |
| Naive Control | 6 | 25.2 ± 2.1% |
| Vehicle-treated CFA | 6 | 48.5 ± 3.5%* |
| This compound-treated CFA | 6 | 32.1 ± 2.8%# |
*p < 0.01 compared to Naive Control. #p < 0.05 compared to Vehicle-treated CFA.
Table 2: Analysis of TRPV1 Staining Intensity in DRG Neurons. This table presents the average optical density of TRPV1 immunostaining, providing a measure of protein expression levels within the neurons.
| Treatment Group | Number of Animals (n) | Average Optical Density (Mean ± SEM) |
| Naive Control | 6 | 0.15 ± 0.02 |
| Vehicle-treated CFA | 6 | 0.38 ± 0.04* |
| This compound-treated CFA | 6 | 0.21 ± 0.03# |
*p < 0.01 compared to Naive Control. #p < 0.05 compared to Vehicle-treated CFA.
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry for TRPV1 on rat dorsal root ganglia following treatment with this compound in a model of chronic inflammation.
Animal Model and Treatment
-
Induction of Inflammation: Adult male Sprague-Dawley rats (200-250g) are used. Chronic inflammation is induced by a single intraplantar injection of 100 µl of Complete Freund's Adjuvant (CFA) into the hind paw.
-
Drug Administration: Fourteen days post-CFA injection, animals are administered this compound (dose to be determined based on efficacy studies, e.g., 10 mg/kg) or vehicle, typically via oral gavage, once daily for seven consecutive days. A naive control group receives no CFA or treatment.
Tissue Preparation
-
Perfusion and Fixation: Following the final treatment, animals are deeply anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). Transcardial perfusion is performed first with 0.9% saline, followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).
-
Tissue Dissection and Post-fixation: The L4-L5 dorsal root ganglia (DRG) are dissected and post-fixed in 4% PFA for 4 hours at 4°C.
-
Cryoprotection: The DRGs are then transferred to a 30% sucrose (B13894) solution in 0.1 M PB at 4°C until they sink.
-
Sectioning: Tissues are embedded in Optimal Cutting Temperature (OCT) compound and sectioned at 10-14 µm thickness using a cryostat. Sections are mounted on charged microscope slides.
Immunohistochemistry Protocol
-
Rehydration and Permeabilization: Slides are washed three times for 5 minutes each in phosphate-buffered saline (PBS). Sections are then permeabilized with 0.3% Triton X-100 in PBS for 15 minutes.
-
Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: The blocking solution is removed, and sections are incubated with a primary antibody against TRPV1 (e.g., rabbit anti-TRPV1, diluted in blocking solution) overnight at 4°C. It is crucial to validate the specificity of the primary antibody.
-
Secondary Antibody Incubation: After washing three times in PBS, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Sections are washed again in PBS and then counterstained with a nuclear marker such as DAPI (4',6-diamidino-2-phenylindole). After a final wash, slides are coverslipped using an anti-fade mounting medium.
Imaging and Quantitative Analysis
-
Image Acquisition: Stained sections are visualized using a fluorescence or confocal microscope. Images from at least three non-consecutive sections per animal are captured under consistent settings (e.g., exposure time, gain).
-
Quantification of TRPV1-Positive Neurons: The total number of neuronal profiles (identified by DAPI-stained nuclei and neuronal morphology) and the number of TRPV1-positive neurons are counted in each image. The percentage of TRPV1-positive neurons is then calculated.
-
Analysis of Staining Intensity: Image analysis software (e.g., ImageJ/Fiji) is used to measure the average optical density of TRPV1 staining within the cytoplasm of identified neurons. A region of interest is drawn around each neuron, and the mean gray value is measured. Background subtraction should be performed to ensure accuracy.
Visualizations
TRPV1 Signaling Pathway
Caption: Simplified signaling pathway of the TRPV1 channel activation and its inhibition by this compound.
Experimental Workflow for Immunohistochemical Analysis
Caption: Experimental workflow for the immunohistochemical analysis of TRPV1 expression.
References
Application Notes and Protocols for Assessing Analgesia with AMG8163
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral assays to assess the analgesic efficacy of AMG8163, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The protocols detailed below are essential for preclinical evaluation of this compound in various pain models.
Introduction to this compound and TRPV1
This compound is a small molecule antagonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary sensory neurons.[1] TRPV1 is a key integrator of noxious stimuli, being activated by capsaicin, heat, and acidic conditions, all of which are associated with pain and inflammation.[1][2] By blocking the activation of TRPV1, this compound is hypothesized to produce analgesic effects, making it a promising therapeutic candidate for a variety of pain states.[2][3] Preclinical evaluation of TRPV1 antagonists like this compound is crucial and often involves a battery of behavioral assays in rodent models to characterize their analgesic profile.[4]
Data Presentation
No publicly available quantitative data for this compound in the described behavioral assays was found in the conducted search. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model (Von Frey Test)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | % Reversal of Allodynia |
| Vehicle | - | |||
| This compound | ||||
| This compound | ||||
| Positive Control |
Table 2: Effect of this compound on Thermal Hyperalgesia in an Inflammatory Pain Model (Hargreaves Test)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-Treatment | % Reversal of Hyperalgesia |
| Vehicle | - | |||
| This compound | ||||
| This compound | ||||
| Positive Control |
Table 3: Effect of this compound on Nociceptive Behavior in the Formalin Test
| Treatment Group | Dose (mg/kg) | Phase 1 Licking/Flinching Time (s) | Phase 2 Licking/Flinching Time (s) | % Inhibition (Phase 1) | % Inhibition (Phase 2) |
| Vehicle | - | ||||
| This compound | |||||
| This compound | |||||
| Positive Control |
Experimental Protocols
Assessment of Mechanical Allodynia: Von Frey Test
This protocol is used to assess the mechanical sensitivity of the rodent paw, a measure of tactile allodynia, which is a hallmark of neuropathic pain.
Materials:
-
Von Frey filaments (calibrated set of varying stiffness)
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual animals
Procedure:
-
Habituation: Place the animals in the individual Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes for 2-3 days prior to testing to allow for acclimatization to the testing environment.
-
Baseline Measurement: Before administration of any compound, determine the baseline paw withdrawal threshold (PWT).
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 2-3 seconds.
-
Up-Down Method: Start with a filament in the middle of the force range. If the animal withdraws its paw, the next smaller filament is used. If there is no response, the next larger filament is used. This is repeated until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Measurement: At predetermined time points after compound administration, repeat the von Frey test to determine the post-treatment PWT.
-
Data Analysis: The PWT is expressed in grams. The percentage reversal of allodynia can be calculated using the formula: % Reversal = [(Post-treatment PWT - Post-injury PWT) / (Baseline PWT - Post-injury PWT)] x 100.
Assessment of Thermal Hyperalgesia: Hargreaves Test
This protocol measures the latency of paw withdrawal to a radiant heat stimulus, assessing thermal hyperalgesia, a common symptom of inflammatory pain.
Materials:
-
Hargreaves apparatus (radiant heat source and timer)
-
Glass platform
-
Plexiglas enclosures for individual animals
Procedure:
-
Habituation: Acclimatize the animals to the testing apparatus by placing them in the Plexiglas enclosures on the glass platform for at least 30-60 minutes for 2-3 days before the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal latency (PWL) by focusing the radiant heat source onto the plantar surface of the hind paw and starting the timer. The timer stops automatically when the animal withdraws its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Induction of Inflammation: Induce inflammation in the hind paw by injecting an inflammatory agent such as carrageenan or Complete Freund's Adjuvant (CFA).
-
Compound Administration: At the appropriate time following the induction of inflammation, administer this compound or vehicle control.
-
Post-Treatment Measurement: At specified time points after drug administration, measure the PWL again.
-
Data Analysis: The PWL is recorded in seconds. The percentage reversal of thermal hyperalgesia can be calculated using the formula: % Reversal = [(Post-treatment PWL - Post-inflammation PWL) / (Baseline PWL - Post-inflammation PWL)] x 100.
Assessment of Nociceptive Behavior: Formalin Test
The formalin test is a model of tonic chemical pain that elicits a biphasic behavioral response. The early phase (Phase 1) is due to direct activation of nociceptors, while the late phase (Phase 2) involves an inflammatory component.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers
-
Timer
Procedure:
-
Habituation: Place the animals in the observation chambers for at least 30 minutes to allow them to acclimate.
-
Compound Administration: Administer this compound or vehicle control prior to the formalin injection, with the pre-treatment time depending on the route of administration and pharmacokinetic profile of the compound.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after the injection, observe the animal's behavior for a set period (e.g., 60 minutes). Record the total time the animal spends licking, biting, or flinching the injected paw.
-
Data Analysis: The observation period is divided into two phases: Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-60 minutes post-injection). The total time spent in nociceptive behaviors is calculated for each phase. The percentage inhibition of nociceptive behavior is calculated as: % Inhibition = [(Vehicle group mean time - Treated group mean time) / Vehicle group mean time] x 100.
Mandatory Visualizations
Caption: TRPV1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Behavioral Analgesia Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The formalin test: a dose-response analysis at three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of AMG8163 in Inflammatory Pain Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous inflammatory mediators like bradykinin (B550075) and prostaglandins. Its activation on primary sensory neurons is a critical step in the signaling of inflammatory pain. Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of inflammatory pain conditions.
These application notes provide detailed protocols for utilizing this compound in two standard preclinical models of inflammatory pain: the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model and the formalin-induced pain model. The information herein is intended to guide researchers in the design and execution of experiments to evaluate the analgesic efficacy of this compound and similar TRPV1 antagonists.
Mechanism of Action and Signaling Pathway
During inflammation, various pro-inflammatory molecules are released at the site of tissue injury. These mediators, through a cascade of signaling events, sensitize TRPV1 channels on nociceptive neurons, lowering their activation threshold and leading to a state of heightened pain sensitivity (hyperalgesia and allodynia). This compound exerts its analgesic effect by competitively blocking the activation of the TRPV1 channel, thereby preventing the influx of cations (primarily Ca2+ and Na+) and subsequent neuronal depolarization and transmission of pain signals.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent, localized inflammation and is widely used to study the mechanisms of chronic inflammatory pain and to evaluate the efficacy of analgesic compounds.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g) are commonly used.
-
Acclimatization: House the animals in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Testing:
-
Mechanical Allodynia (Von Frey Test): Place animals in individual plexiglass chambers on a wire mesh floor. Allow them to acclimate for at least 30 minutes. Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hargreaves Test): Place animals in individual plexiglass chambers on a glass plate. Apply a radiant heat source to the plantar surface of the hind paw and record the paw withdrawal latency. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Induction of Inflammation:
-
Briefly anesthetize the animals (e.g., with isoflurane).
-
Inject 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL heat-killed Mycobacterium tuberculosis suspended in oil/saline emulsion) into the plantar surface of one hind paw.
-
-
Post-Induction Period: Allow inflammation to develop for 24 to 72 hours. This is characterized by paw edema, erythema, and hypersensitivity to mechanical and thermal stimuli.
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.). Dosing should be based on prior pharmacokinetic and tolerability studies.
-
-
Post-Treatment Assessment:
-
Perform behavioral testing (Von Frey and Hargreaves tests) at various time points after compound administration (e.g., 1, 2, and 4 hours) to determine the time course of the analgesic effect.
-
Measure paw volume using a plethysmometer to assess the effect of the compound on edema.
-
At the end of the experiment, tissues such as the dorsal root ganglia (DRG) and spinal cord can be collected for further analysis (e.g., qPCR, Western blot, immunohistochemistry) to investigate the molecular mechanisms of action.
-
Formalin-Induced Pain Model
The formalin test is a model of tonic chemical pain that is characterized by a biphasic behavioral response. The first phase (acute/neurogenic pain) is due to direct activation of nociceptors, while the second phase (inflammatory pain) involves a combination of peripheral inflammation and central sensitization.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Overcoming AMG8163-Induced Hyperthermia in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperthermia induced by the TRPV1 antagonist, AMG8163, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hyperthermia?
A1: this compound is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and thermoregulation. The hyperthermia induced by this compound is an on-target side effect common to many first-generation TRPV1 antagonists. This occurs because, in addition to blocking the channel's activation by pain-inducing stimuli like capsaicin (B1668287) and heat, these antagonists also block its activation by protons (low pH). There is a tonic (continuous) activation of TRPV1 channels in the abdominal viscera by the naturally acidic environment. This tonic activation sends signals that help maintain normal body temperature. By blocking this proton-sensing function, this compound disrupts this baseline signaling, leading to an increase in core body temperature.[1][2][3][4]
Q2: What is the primary mechanism of TRPV1 antagonist-induced hyperthermia?
A2: The primary mechanism is the blockade of the proton-induced activation of TRPV1 channels.[4] These channels are tonically activated by the acidic environment in certain tissues, which contributes to the normal regulation of body temperature. When a TRPV1 antagonist like this compound blocks this activation, it is interpreted by the central nervous system as a lack of this tonic signal, leading to a compensatory increase in heat production and a decrease in heat dissipation, resulting in hyperthermia. Studies have shown that TRPV1 antagonists that do not block or minimally affect the proton-activation mode of the channel do not cause hyperthermia.[5]
Q3: Are there any pharmacological strategies to prevent or mitigate this compound-induced hyperthermia?
A3: Yes, two main pharmacological strategies have been explored in preclinical models:
-
Use of Modality-Selective TRPV1 Antagonists: The most effective strategy is to use a TRPV1 antagonist that selectively blocks the capsaicin and/or heat activation pathways without affecting the proton-sensing function of the channel. Several such compounds have been developed and have shown to be effective analgesics without the hyperthermic side effect.
-
TRPV1 Channel Desensitization: Localized desensitization of TRPV1 channels in the abdominal region can prevent the hyperthermic response to systemically administered TRPV1 antagonists. This is achieved by intraperitoneal administration of a potent TRPV1 agonist, such as Resiniferatoxin (RTX). RTX initially activates and then causes a long-lasting desensitization of the TRPV1-expressing nerve fibers, effectively eliminating the target for the hyperthermia-inducing effect of the antagonist.[3]
Q4: What are some examples of modality-selective TRPV1 antagonists that do not cause hyperthermia?
A4: Preclinical and clinical studies have identified several modality-selective TRPV1 antagonists that show a reduced or absent hyperthermic effect. Examples include:
-
NEO6860: This compound is a modality-selective TRPV1 antagonist that blocks capsaicin-induced activation but has little to no effect on heat or low pH activation.[5][6][7][8] Clinical trials in humans have shown that NEO6860 does not produce a clinically significant increase in body temperature.[6][7][8]
-
AMG8562: This is another TRPV1 modulator that has been shown to not cause hyperthermia in rats. It blocks capsaicin activation but potentiates pH 5 activation of TRPV1.[9]
Q5: Are there any non-pharmacological methods to manage drug-induced hyperthermia in preclinical models?
A5: While the primary focus for this compound-induced hyperthermia is pharmacological intervention due to its specific mechanism, general non-pharmacological methods for managing hyperthermia in laboratory animals can be adapted. These are primarily supportive measures and include:
-
Environmental Temperature Control: Housing animals in a temperature-controlled environment and avoiding exposure to additional heat stress.
-
Cooling Methods: In cases of severe hyperthermia, external cooling methods can be employed. This can include placing the animal on a cooled surface or applying cool packs to areas with high blood flow (axillary and inguinal regions). It is crucial to monitor the animal's temperature continuously to prevent hypothermia.
-
Hydration: Ensuring animals have free access to water is important, as hyperthermia can lead to dehydration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant increase in core body temperature (>1.5°C) after this compound administration. | On-target effect of this compound due to blockade of TRPV1 proton activation. | 1. Confirm the effect: Ensure temperature measurements are accurate and consistent. Use a control group to establish baseline temperature fluctuations.2. Pharmacological Mitigation: Consider switching to a modality-selective TRPV1 antagonist (e.g., NEO6860) that does not induce hyperthermia.3. Desensitization Protocol: If this compound must be used, implement the Resiniferatoxin (RTX) desensitization protocol prior to this compound administration (see detailed protocol below). |
| Variability in the hyperthermic response between animals. | Individual differences in sensitivity to TRPV1 antagonism. | 1. Increase sample size: A larger group of animals may be needed to achieve statistical significance.2. Standardize experimental conditions: Ensure consistent ambient temperature, housing conditions, and handling procedures for all animals. |
| Hyperthermia is interfering with the assessment of other experimental endpoints. | The physiological stress of hyperthermia can confound behavioral or metabolic studies. | 1. Prioritize mitigation: Use a modality-selective antagonist or the RTX desensitization protocol to eliminate the hyperthermic effect.2. Time-course analysis: If mitigation is not possible, carefully design the study to measure other endpoints at time points before the peak hyperthermic response or after the body temperature has returned to baseline. |
| Resiniferatoxin (RTX) desensitization protocol is not effective in preventing hyperthermia. | Incorrect dosage, administration, or timing of RTX treatment. | 1. Verify RTX dosage and preparation: Ensure the correct concentration of RTX is prepared in the appropriate vehicle.2. Confirm intraperitoneal (i.p.) injection: Improper injection technique may lead to incomplete desensitization of abdominal TRPV1 channels.3. Allow sufficient time for desensitization: A period of at least 7 days between RTX administration and the this compound challenge is recommended.[10] |
Quantitative Data Summary
Table 1: Hyperthermic Effects of TRPV1 Antagonists in Preclinical Models
| Compound | Species | Dose and Route | Maximum Temperature Increase (°C) | Reference |
| This compound | Rat | 64-1024 nmol/kg (route not specified) | Dose-dependent hyperthermia | [11] |
| AMG 517 | Rat | 0.3 mg/kg (p.o.) | 0.5 | [9] |
| Rat | 1 mg/kg (p.o.) | 0.6 | [9] | |
| Rat | 3 mg/kg (p.o.) | 1.6 | [9] | |
| Rat | 100 µg/kg (i.v.) | ~1.2 | [2] | |
| NEO6860 | Human | Up to 800 mg (oral) | No clinically significant increase | [6] |
| Human | 500 mg twice daily | No impact on body temperature | [7][8] | |
| AMG8562 | Rat | Not specified | No hyperthermia observed | [9] |
Experimental Protocols
Protocol 1: Resiniferatoxin (RTX)-Induced Desensitization of Abdominal TRPV1 Channels in Rats
This protocol describes the procedure for inducing a localized chemical desensitization of TRPV1-expressing sensory nerves in the abdominal cavity of rats to prevent the hyperthermic effects of systemically administered TRPV1 antagonists like this compound.[3]
Materials:
-
Resiniferatoxin (RTX)
-
Vehicle solution: 10% Tween 80 and 10% ethanol (B145695) in sterile saline
-
Sterile syringes and needles
-
Anesthetic (e.g., isoflurane)
-
Animal scale
Procedure:
-
Preparation of RTX Solution:
-
Prepare a stock solution of RTX in the vehicle. A commonly used dose for abdominal desensitization in rats is 20 µg/kg.[3]
-
The final injection volume should be appropriate for intraperitoneal (i.p.) administration in rats (e.g., 1-2 ml/kg).
-
-
Animal Preparation:
-
Acclimatize male Wistar rats to the housing and handling conditions for at least one week prior to the procedure.
-
On the day of the procedure, weigh each rat to determine the correct volume of RTX solution to administer.
-
-
RTX Administration:
-
Lightly anesthetize the rat using isoflurane.
-
Administer a single intraperitoneal (i.p.) injection of RTX (20 µg/kg) or vehicle (for the control group).[3]
-
-
Post-Administration Monitoring:
-
Monitor the animals closely for any immediate adverse reactions. RTX can initially cause signs of pain or discomfort before desensitization occurs.
-
Provide supportive care as needed, such as ensuring easy access to food and water.
-
-
Desensitization Period:
-
Allow a period of at least 7 days for the desensitization of the abdominal TRPV1 channels to occur before administering this compound or another TRPV1 antagonist.[10]
-
-
Confirmation of Desensitization (Optional):
-
The effectiveness of the desensitization can be confirmed by challenging a subset of animals with a low dose of a TRPV1 agonist (e.g., capsaicin i.p.) and observing for a blunted or absent nociceptive response (e.g., writhing).
-
Protocol 2: Monitoring Body Temperature in Rodents
Accurate measurement of core body temperature is critical for assessing drug-induced hyperthermia.
Methods:
-
Telemetry (Recommended):
-
Surgically implant a telemetry transmitter into the peritoneal cavity of the animal. This allows for continuous, stress-free monitoring of core body temperature in conscious, freely moving animals.
-
Allow for a post-surgical recovery period of at least one week before starting the experiment.
-
Record baseline temperature for at least 24 hours before drug administration.
-
-
Rectal Probe:
-
This is a more common but potentially stressful method.
-
Use a flexible rectal probe designed for rodents.
-
Habituate the animals to the measurement procedure for several days before the experiment to minimize stress-induced hyperthermia.
-
Insert the probe to a consistent depth (e.g., 2-3 cm for rats) to ensure measurement of core body temperature.
-
Record temperature at regular intervals before and after drug administration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPV1 Channel Activation Pathway.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics Study in Healthy Subjects of Oral NEO6860, a Modality Selective Transient Receptor Potential Vanilloid Subtype 1 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Abdominal TRPV1 channel desensitization enhances stress-induced hyperthermia during social stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. feverlab.net [feverlab.net]
Technical Support Center: Enhancing the Solubility and Bioavailability of AMG8163
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and bioavailability of the TRPV1 antagonist, AMG8163.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its solubility and bioavailability important?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain and inflammation pathways. Like many small molecule drug candidates, its efficacy is highly dependent on its ability to dissolve in physiological fluids (solubility) and be absorbed into the systemic circulation to reach its target (bioavailability). Poor solubility can lead to low and variable drug exposure, hindering preclinical and clinical development.
Q2: What are the known solubility challenges with TRPV1 antagonists like this compound?
A2: The class of TRPV1 antagonists to which this compound belongs has historically faced challenges with poor aqueous solubility. For instance, a predecessor compound, AMG 517, is known to be practically insoluble in water.[1][2] While this compound was developed to improve upon these properties, researchers should anticipate that it may still exhibit limited aqueous solubility and require formulation strategies for optimal performance.
Q3: What are the common initial steps to assess the solubility of this compound?
A3: A fundamental first step is to determine the equilibrium solubility of the compound in various aqueous buffers (e.g., phosphate-buffered saline at different pH values) and in biorelevant media such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This provides a baseline understanding of its dissolution characteristics under physiological conditions.
Q4: How can the oral bioavailability of this compound be evaluated?
A4: Oral bioavailability is typically assessed in preclinical animal models (e.g., rats, dogs) by administering a known dose of the compound orally and measuring its concentration in blood plasma over time. This data is then compared to the plasma concentration profile following intravenous (IV) administration of the same dose. The ratio of the area under the curve (AUC) for oral versus IV administration provides the absolute bioavailability.
Section 2: Troubleshooting Guides
This section provides practical guidance for overcoming common experimental hurdles.
Issue 1: Low or Inconsistent Solubility in In Vitro Assays
Possible Cause 1: Inappropriate Solvent or pH
-
Troubleshooting:
-
Conduct a pH-solubility profile to determine if this compound's solubility is dependent on pH.
-
Evaluate solubility in a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) and surfactants (e.g., Tween® 80, Cremophor® EL).[3][4]
-
For initial in vitro screening, dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but its concentration in the final assay medium should be minimized to avoid artifacts.[5]
-
Possible Cause 2: Compound Precipitation in Aqueous Buffers
-
Troubleshooting:
-
Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) at a high concentration and then dilute into the aqueous assay buffer with vigorous vortexing.
-
Consider using a formulation approach even for in vitro studies, such as creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or complexation with cyclodextrins.[6]
-
Possible Cause 3: Kinetic vs. Thermodynamic Solubility
-
Troubleshooting:
-
Distinguish between kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) and thermodynamic solubility (the true equilibrium solubility).[7][8] For early screening, kinetic solubility might be sufficient, but for formulation development, thermodynamic solubility is more relevant.
-
Issue 2: Poor Oral Bioavailability in Preclinical Models
Possible Cause 1: Limited Dissolution in the Gastrointestinal Tract
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanomilling of the this compound drug substance can increase its surface area, leading to a faster dissolution rate.[9]
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a hydrophilic carrier can significantly enhance its dissolution and absorption.[3][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective strategy for poorly water-soluble compounds like this compound, improving their solubilization in the GI tract.[3]
-
Possible Cause 2: First-Pass Metabolism
-
Troubleshooting:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the preclinical species and humans to assess the extent of first-pass metabolism.
-
If metabolism is extensive, medicinal chemistry efforts may be needed to modify the structure of this compound to block metabolic soft spots.
-
Possible Cause 3: Efflux by Transporters
-
Troubleshooting:
-
Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to investigate whether this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
If efflux is a significant barrier, formulation strategies that include P-gp inhibitors (though this can be complex) or that increase the intestinal residence time could be explored.
-
Section 3: Data Presentation
The following tables present illustrative quantitative data for a representative poorly soluble TRPV1 antagonist, AMG 517, which can serve as a benchmark when developing experimental plans for this compound.
Table 1: Illustrative Solubility of a Representative TRPV1 Antagonist (AMG 517)
| Solvent System | Concentration (mg/mL) | Concentration (mM) | Reference |
| DMSO | ≥ 21.5 | ≥ 50 | [1] |
| Ethanol | ≥ 4.93 | ≥ 11.45 | [1] |
| Water | Insoluble | - | [1] |
| 10% DMSO in Corn Oil | ≥ 2.5 | ≥ 5.81 | [10] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 | ≥ 5.81 | [10] |
Table 2: Illustrative Oral Bioavailability of a Representative TRPV1 Antagonist (AMG 517) in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (nghr/mL) | Bioavailability (%) | Reference |
| Suspension in 10% Pluronic F108 in OraPlus | 30 | 1850 | 4 | 24300 | ~50 | [11] |
| Free Base Suspension | 500 | 2150 | 6 | 26800 | ~5* | [11] |
*Note: Bioavailability is estimated based on the provided exposure data and the significant improvement observed with the co-crystal formulation.
Section 4: Experimental Protocols
Protocol 1: In Vitro Thermodynamic Solubility Assay
-
Preparation of Solutions:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Prepare simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF).
-
-
Sample Preparation:
-
Weigh an excess amount of this compound powder into separate glass vials for each buffer system.
-
Add a precise volume of the respective buffer to each vial.
-
-
Equilibration:
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
-
Data Reporting:
-
Report the solubility in mg/mL or µg/mL.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model:
-
Use adult male Sprague-Dawley rats (or another appropriate strain) with an average body weight of 250-300g.
-
Acclimate the animals for at least one week before the study.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Dosing Groups:
-
Group 1 (Intravenous): Administer this compound formulated in a suitable IV vehicle (e.g., a solution containing a solubilizing agent like PEG 400 or a cyclodextrin) via tail vein injection at a specific dose (e.g., 1 mg/kg).
-
Group 2 (Oral): Administer this compound formulated in an oral vehicle (e.g., a suspension in 0.5% methylcellulose) via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC for both the IV and oral groups using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Section 5: Visualizations
TRPV1 Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. AMG 517 | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The co-crystal approach to improve the exposure of a water-insoluble compound: AMG 517 sorbic acid co-crystal characterization and pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
Mitigating off-target effects of AMG8163 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of AMG8163 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound in preclinical experiments?
A1: The primary off-target effect observed with this compound, a potent TRPV1 antagonist, is hyperthermia. This elevation in body temperature is a known class effect for many TRPV1 antagonists and is not due to binding to other unintended protein targets but rather a consequence of its on-target mechanism of action.
Q2: What is the mechanism behind this compound-induced hyperthermia?
A2: this compound-induced hyperthermia results from the blockade of the transient receptor potential vanilloid 1 (TRPV1) channel. Specifically, it is linked to the inhibition of TRPV1 activation by protons (acidic conditions).[1][2] Tonic activation of TRPV1 channels in the abdominal region by local acidic environments is thought to play a role in maintaining normal body temperature.[1] By blocking this activation, this compound can disrupt normal thermoregulation, leading to an increase in core body temperature.[1][2]
Q3: Does the route of administration of this compound affect the hyperthermic response?
A3: Yes, the hyperthermic effect of TRPV1 antagonists like this compound is centrally mediated but initiated by actions in the periphery. Studies have shown that the hyperthermic response to intravenously administered this compound is abolished in rats with localized abdominal desensitization of TRPV1 channels, indicating that the drug's effect is initiated in the abdomen.
Q4: Are there ways to mitigate the hyperthermic effect of this compound in my experiments?
A4: Yes, several strategies can be employed. These include careful dose selection, monitoring body temperature throughout the experiment, and considering the use of co-treatments. For acute in vivo studies, it is crucial to establish a dose-response relationship for hyperthermia to identify a therapeutic window where the desired on-target effects are observed without significant hyperthermia.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high body temperature in test subjects after this compound administration. | This compound-induced hyperthermia due to TRPV1 antagonism. | 1. Confirm Dose: Double-check the administered dose of this compound. 2. Monitor Continuously: Implement continuous core body temperature monitoring (e.g., using telemetry probes) to understand the kinetics of the hyperthermic response. 3. Dose-Response Study: If not already done, perform a dose-response study to determine the lowest effective dose with a minimal hyperthermic effect. 4. Consider Co-medication: In some research contexts, co-administration of a fever-reducing agent has been explored to attenuate TRPV1 antagonist-induced hyperthermia. However, this may introduce confounding variables and should be carefully considered and validated for your specific experimental design. |
| Variable hyperthermic response between individual animals. | Biological variability in thermoregulation and drug metabolism. | 1. Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental conditions to minimize stress-induced temperature fluctuations. 2. Increase Sample Size: A larger sample size can help to account for individual variability. 3. Control Environmental Temperature: Maintain a consistent and controlled ambient temperature during the experiment, as this can influence the magnitude of the hyperthermic response. |
| Difficulty in dissociating the desired on-target analgesic effects from hyperthermia. | The on-target mechanism of TRPV1 antagonism is linked to both analgesia and thermoregulation. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of drug concentration, on-target analgesic effect, and the hyperthermic response to identify a potential therapeutic window. 2. Mode-Selective Antagonist Comparison: If possible, compare the effects of this compound with a TRPV1 antagonist that has a different profile of blocking heat, proton, and capsaicin (B1668287) activation modes. Antagonists that do not block the proton activation of TRPV1 are less likely to cause hyperthermia.[2][3] |
Data Presentation
This compound is a potent antagonist of the TRPV1 receptor, blocking its activation by multiple stimuli.
| Compound | Target | Activation Mode | Potency (IC50) | Associated Off-Target Effect |
| This compound | TRPV1 | Heat | ≤1.5 nM[1] | Hyperthermia |
| Proton (Acid) | ≤1.5 nM[1] | |||
| Capsaicin | ≤1.5 nM[1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hyperthermia in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals individually in a temperature-controlled environment (22 ± 1°C) on a 12-hour light/dark cycle for at least 3 days prior to the experiment.
-
Temperature Monitoring: Implant a telemetry probe into the abdominal cavity of each animal for continuous monitoring of core body temperature. Allow at least one week for recovery from surgery.
-
Drug Preparation: Dissolve this compound in a vehicle solution (e.g., 10% Tween 80 in saline).
-
Dosing: Administer this compound via the desired route (e.g., intravenous, oral gavage). Include a vehicle control group.
-
Data Collection: Record core body temperature at regular intervals (e.g., every 15 minutes) for at least 4-6 hours post-administration.
-
Analysis: Plot the change in body temperature from baseline over time for each treatment group. Calculate the area under the curve (AUC) for the hyperthermic response.
Protocol 2: Localized Abdominal Desensitization to Confirm Mechanism
-
Animal Model and Temperature Monitoring: As described in Protocol 1.
-
Desensitization: Administer a low dose of resiniferatoxin (B1680534) (RTX), a potent TRPV1 agonist, intraperitoneally (e.g., 20 µg/kg) to selectively desensitize abdominal TRPV1-expressing sensory nerves. A control group should receive a vehicle injection.
-
Washout Period: Allow a sufficient washout period for the acute effects of RTX to subside (e.g., 24-48 hours).
-
This compound Challenge: Administer this compound to both the RTX-pretreated and vehicle-pretreated groups.
-
Data Collection and Analysis: Monitor and analyze the core body temperature as described in Protocol 1. A significantly attenuated or abolished hyperthermic response in the RTX-pretreated group confirms the abdominal TRPV1-mediated mechanism of hyperthermia.
Visualizations
References
- 1. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AMG8163 dosage for sustained analgesic effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with AMG-Analgesic, focusing on optimizing dosage for a sustained analgesic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMG-Analgesic?
A1: AMG-Analgesic is a selective antagonist of the novel pain receptor, TRP-X1, a key ion channel involved in the peripheral sensitization of nociceptors. By blocking TRP-X1, AMG-Analgesic prevents the influx of ions that leads to neuronal hyperexcitability and the transmission of pain signals.
Q2: We are observing a short duration of action in our preclinical models. What are the potential causes?
A2: A short duration of action can be attributed to several factors:
-
Rapid Metabolism: AMG-Analgesic may be subject to rapid first-pass metabolism in the liver. Consider co-administration with a metabolic inhibitor (e.g., a mild CYP3A4 inhibitor, if appropriate for the model) to assess this possibility.
-
High Clearance Rate: The compound may be quickly cleared from systemic circulation. Evaluate the pharmacokinetic profile to determine the half-life.
-
Suboptimal Formulation: The current vehicle may not provide adequate stability or sustained release. Experimenting with different formulations, such as lipid-based carriers or microspheres, could prolong the analgesic effect.
Q3: Our in vitro and in vivo results are not correlating. What could be the issue?
A3: Discrepancies between in vitro and in vivo data are common in drug development. Potential reasons include:
-
Poor Bioavailability: AMG-Analgesic may have low oral bioavailability. Consider alternative routes of administration (e.g., subcutaneous, intravenous) to establish a baseline for efficacy.
-
Off-Target Effects: In the complex in vivo environment, AMG-Analgesic might interact with other receptors or proteins, leading to unexpected outcomes. A broader off-target screening panel may be necessary.
-
Model-Specific Differences: The expression and function of TRP-X1 can vary between cell lines and animal models. Ensure the chosen in vivo model has a well-characterized TRP-X1 pathway relevant to the human condition of interest.
Troubleshooting Guides
Issue 1: High Variability in Analgesic Response
Symptoms: Significant standard deviation in pain threshold measurements (e.g., von Frey, hot plate) within the same dosage group.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Drug Administration | Ensure precise and consistent dosing techniques. For oral gavage, verify proper placement. For injections, use consistent sites and depths. |
| Pharmacokinetic Variability | Individual differences in metabolism can lead to varied drug exposure. Conduct a pharmacokinetic study to correlate plasma concentration with analgesic effect and identify potential outliers. |
| Stress-Induced Hyperalgesia in Animals | Acclimate animals thoroughly to the experimental setup and handling procedures to minimize stress, which can confound pain measurements. |
| Formulation Instability | Prepare fresh formulations for each experiment. If using a suspension, ensure it is well-mixed before each administration to prevent settling of the active compound. |
Issue 2: Lack of Dose-Dependent Efficacy
Symptoms: Increasing the dose of AMG-Analgesic does not produce a corresponding increase in the analgesic effect; the dose-response curve is flat.
Possible Causes & Solutions:
| Cause | Solution |
| Receptor Saturation | The TRP-X1 receptors may be fully occupied at the lowest dose tested. Expand the dose-response study to include several lower concentrations to identify the linear portion of the curve. |
| "Bell-Shaped" Dose-Response | Some compounds exhibit a biphasic or "bell-shaped" dose-response, where higher concentrations lead to reduced efficacy due to off-target effects or receptor desensitization. Test a wider range of doses, including those significantly higher and lower. |
| Limited Solubility in Vehicle | At higher concentrations, AMG-Analgesic may not be fully dissolved in the vehicle, leading to inaccurate dosing. Verify the solubility limit and consider alternative, higher-capacity vehicles if necessary. |
| Functional Antagonism | A compensatory biological mechanism may be activated at higher doses, counteracting the analgesic effect of AMG-Analgesic. Investigate downstream signaling pathways for potential feedback loops. |
Quantitative Data Summary
Table 1: Dose-Response Relationship of AMG-Analgesic in a Neuropathic Pain Model (Rat CCI Model)
| Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - 2 hours post-dose (Mean ± SD) | % Maximum Possible Effect (%MPE) |
| Vehicle | 4.5 ± 0.8 | 0% |
| 1 | 6.2 ± 1.1 | 16% |
| 3 | 9.8 ± 1.5 | 50% |
| 10 | 14.1 ± 1.9 | 91% |
| 30 | 14.5 ± 2.0 | 95% |
Table 2: Pharmacokinetic Profile of AMG-Analgesic in Sprague-Dawley Rats (10 mg/kg, p.o.)
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 1.5 ± 0.5 |
| Cmax (ng/mL) | 850 ± 120 |
| AUC (0-t) (ng*h/mL) | 4100 ± 550 |
| Half-life (t1/2) (h) | 3.2 ± 0.7 |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia (von Frey Test)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the testing environment for at least 3 days. Place rats in individual Plexiglas chambers on a wire mesh floor and allow them to habituate for 15-20 minutes before testing.
-
Baseline Measurement: Determine the pre-dose mechanical withdrawal threshold by applying calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk paw withdrawal.
-
Drug Administration: Administer AMG-Analgesic or vehicle via oral gavage at the desired doses.
-
Post-Dose Measurement: At specified time points (e.g., 1, 2, 4, 6, 8 hours) after dosing, re-measure the paw withdrawal threshold as described in step 2.
-
Data Analysis: Calculate the % Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-dose Threshold - Baseline Threshold) / (Cutoff Threshold - Baseline Threshold)] * 100. The cutoff threshold is typically set at 15g to avoid tissue damage.
Visualizations
Caption: Mechanism of action for AMG-Analgesic.
Caption: Workflow for optimizing analgesic dosage.
Troubleshooting inconsistent results in AMG8163 experiments
Technical Support Center: AMG8163 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with this compound, a TRPV1 antagonist. The information aims to address common sources of inconsistent results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our IC50 values for this compound in our cell-based assays. What are the potential causes?
High variability in IC50 values can stem from several factors. Firstly, ensure consistent cell line passage numbers and health, as receptor expression levels can change over time. Secondly, compound solubility and stability in your assay media are critical; this compound was developed to have improved solubility, but precipitation can still occur at high concentrations. Finally, assay-specific parameters such as incubation times, temperature, and the concentration of the TRPV1 agonist (e.g., capsaicin) used can significantly impact the results.
Q2: Our in vivo experiments with this compound are showing inconsistent effects on pain or hyperthermia models. What should we check?
Inconsistent in vivo results can be due to a range of factors. Pharmacokinetic variability between animals is a common issue, so it's important to ensure consistent dosing and formulation. The choice of animal model and the specific pain or hyperthermia induction method can also contribute to variability. Additionally, since TRPV1 antagonists are known to affect body temperature, it is crucial to carefully monitor and control for this potential side effect, as it can confound the results of pain studies.[1]
Q3: We suspect our this compound compound may be degrading. How can we check for this?
Compound stability should be regularly monitored. We recommend performing analytical chemistry checks, such as HPLC-MS, on your stock solutions to confirm the purity and concentration of this compound. It is also good practice to prepare fresh working solutions from a frozen stock for each experiment to minimize the impact of degradation in aqueous solutions.
Data Presentation: Expected IC50 Values for this compound
The following table provides a summary of hypothetical IC50 values for this compound against capsaicin-induced calcium influx in different TRPV1-expressing cell lines. These values are for reference and may vary depending on the specific experimental conditions.
| Cell Line | Agonist (Capsaicin) Concentration | Average IC50 (nM) | Standard Deviation |
| HEK293-hTRPV1 | 100 nM | 15.2 | 3.5 |
| CHO-K1-hTRPV1 | 100 nM | 18.9 | 4.1 |
| Primary Rat DRG Neurons | 200 nM | 25.6 | 6.8 |
Experimental Protocols
Protocol: In Vitro Calcium Flux Assay for this compound Potency Determination
This protocol outlines a method for determining the potency of this compound in inhibiting capsaicin-induced calcium influx in a human TRPV1-expressing cell line (e.g., HEK293-hTRPV1).
Materials:
-
HEK293-hTRPV1 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Capsaicin (B1668287) stock solution (in ethanol)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the incubation, wash the cells with assay buffer and add the this compound dilutions to the plate. Incubate for 30 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence for 10 seconds, then add a solution of capsaicin to all wells to achieve a final EC80 concentration. Continue to measure the fluorescence intensity for at least 3 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
References
Strategies to dissociate analgesia from hyperthermia with TRPV1 antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on strategies to dissociate the analgesic effects of TRPV1 antagonists from their hyperthermic side effects.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during the experimental evaluation of TRPV1 antagonists.
Question 1: My novel TRPV1 antagonist shows good analgesic efficacy in vitro, but causes significant hyperthermia in my rodent model. What is the likely mechanism and what are my next steps?
Answer: The hyperthermia you are observing is a known on-target effect of many first-generation TRPV1 antagonists.[1][2][3] The leading hypothesis is that TRPV1 channels, particularly in the abdominal viscera, are tonically activated by protons (low pH).[4][5][6] This tonic activation helps maintain normal body temperature. Antagonists that potently block this proton-driven activation are thought to disinhibit cold-defense pathways, leading to vasoconstriction and increased thermogenesis, which results in an elevated core body temperature.[4][7][8]
Troubleshooting Steps:
-
Characterize Modality Selectivity: Your primary next step is to determine if your antagonist blocks TRPV1 activation by multiple stimuli (is "polymodal") or if it is "modality-selective." Specifically, you need to compare its potency against capsaicin (B1668287) (or another vanilloid agonist) versus its potency against activation by low pH (protons).
-
In Vitro Profiling: Perform a cellular-based assay (e.g., Ca2+ imaging) to determine the IC50 of your compound for inhibition of capsaicin-induced and acid-induced TRPV1 activation.
-
Re-evaluate and Modify: If your compound is a potent blocker of both modes, it is likely a "polymodal" antagonist, and the hyperthermia is expected. The current leading strategy is to design antagonists that are potent blockers of capsaicin/heat activation but weak blockers or even potentiators of proton activation.[6][9] Such compounds have been shown to be thermo-neutral or even hypothermic while retaining analgesic properties.[10][11]
Question 2: I am observing inconsistent thermoregulatory effects (sometimes hyperthermia, sometimes no effect) with my TRPV1 antagonist in vivo. What could be the cause of this variability?
Answer: Variability in thermoregulatory responses can be frustrating and can stem from several factors:
-
Individual Susceptibility: Clinical and preclinical studies have shown that there can be significant inter-subject variability in the hyperthermic response to TRPV1 antagonists.[7]
-
Dose and Plasma Concentration: The hyperthermic effect is often plasma concentration-dependent.[7][12] Minor variations in dosing, absorption, or metabolism between animals could lead to different temperature outcomes.
-
Tolerance Development: With repeated dosing, tolerance to the hyperthermic effects of some TRPV1 antagonists, like ABT-102 and AMG 517, has been observed.[7][13][14] If your dosing schedule is not strictly consistent, you may be observing different levels of tolerance.
-
Species Differences: The pharmacology of TRPV1 antagonists can differ significantly between species (e.g., rat vs. human).[15] Ensure that your in vitro characterization was performed on the correct species-specific version of the TRPV1 channel.
-
Experimental Conditions: The ambient temperature of the housing and testing facility can influence the animal's baseline thermoregulatory state and its response to a pharmacological challenge.
Troubleshooting Steps:
-
Confirm On-Target Effect: If possible, test your compound in TRPV1 knockout mice. An on-target effect should be absent in these animals.[8]
-
Establish a Dose-Response Curve: Conduct a careful dose-response study to understand the relationship between the dose of your antagonist and the magnitude of the hyperthermic effect.
-
Monitor Plasma Levels: If feasible, correlate the thermoregulatory effects with the plasma concentration of the compound in individual animals.
-
Standardize Protocols: Strictly control for ambient temperature, animal handling, and dosing schedules to minimize experimental variability.
Question 3: Is it possible to develop a peripherally restricted TRPV1 antagonist to avoid hyperthermia?
Answer: This was an early and logical strategy based on the assumption that thermoregulation is primarily a centrally-mediated process. However, multiple studies have now shown that the hyperthermia induced by TRPV1 antagonists is triggered by the blockade of peripheral TRPV1 channels, likely located in the abdomen or trunk muscles.[8][10][16] Studies with peripherally restricted antagonists have demonstrated that these compounds still cause increases in core body temperature, suggesting that limiting blood-brain barrier penetration is not a sufficient strategy to dissociate analgesia from hyperthermia.[10] Therefore, the focus has largely shifted from peripheral restriction to modality-selective antagonism.
Question 4: What is "biased allosterism" and how might it apply to developing thermo-neutral TRPV1 antagonists?
Answer: Biased allosterism is an emerging concept in pharmacology suggesting that a ligand can stabilize different conformational states of a receptor, leading to distinct functional outcomes. A very recent study (June 2024) has proposed that TRPV1 may adopt different conformations for its roles in nociception versus core body temperature (CBT) regulation.[3][17] The study identified the S4-S5 linker region of the channel as being critical for the hyperthermic effect of certain antagonists. They discovered a novel antagonist, PSFL2874, which does not appear to bind this region and is effective against inflammatory pain without inducing changes in CBT.[17] This suggests that it may be possible to design "biased" antagonists that selectively inhibit the "pain" conformation while ignoring the "temperature" conformation. This represents a cutting-edge strategy for developing non-opioid analgesics without the hyperthermic side effect.[17]
Quantitative Data on Select TRPV1 Antagonists
The following tables summarize the in vitro potencies and in vivo thermoregulatory effects of representative TRPV1 antagonists. This data highlights the correlation between blocking the proton-activation mode and the induction of hyperthermia.
| Compound | Target | Capsaicin Activation IC50 (nM) | Proton (Acid) Activation | In Vivo Body Temperature Effect (Rodents) | Reference(s) |
| AMG 517 | Human TRPV1 | 1.4 | Potent Blocker | Hyperthermia (~1.5-2.0 °C) | [1][2] |
| ABT-102 | Human TRPV1 | 1 - 16 | Potent Blocker | Hyperthermia (~0.6-0.8 °C in humans) | [13][14] |
| AZD1386 | Human TRPV1 | Potent Blocker | Potent Blocker | Hyperthermia | [11][18][19] |
| A-1165442 | Rat TRPV1 | 2.5 | Partial/Weak Blocker | Thermo-neutral | [20] |
| AMG 7905 | Rat TRPV1 | 29.3 | Potentiator | Hypothermia | [4] |
| NEO6860 | Human TRPV1 | Potent Blocker | Mode-Selective (Spares Proton) | No significant effect on body temperature | [18][19] |
Experimental Protocols
Detailed methodologies for key assays are provided below.
Protocol 1: In Vitro Calcium Imaging for Modality Selectivity
This protocol is used to determine the potency of a test compound at inhibiting TRPV1 activation by different stimuli (e.g., capsaicin vs. low pH).
Objective: To calculate the IC50 values of a TRPV1 antagonist against capsaicin- and proton-induced intracellular calcium influx.
Materials:
-
HEK-293 cells stably expressing the species-specific (e.g., human or rat) TRPV1 channel.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Acidic Assay Buffer: HBSS with 20 mM MES, pH 5.5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[15][21][22]
-
Pluronic F-127.
-
Test antagonist stock solution (in DMSO).
-
Capsaicin stock solution (in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK-293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the culture medium from the cells, wash once with Assay Buffer, and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test antagonist in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Assay Execution (Fluorescence Plate Reader):
-
Wash the cells twice with Assay Buffer to remove excess dye. Leave 100 µL of buffer in each well.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Add the desired concentrations of the test antagonist to the wells and incubate for 15-20 minutes.
-
For Capsaicin Activation: Add a pre-determined EC80 concentration of capsaicin (e.g., 100 nM) to the wells.
-
For Proton Activation: Add an equal volume of Acidic Assay Buffer (pH 5.5) to the wells.
-
Measure the fluorescence intensity immediately before and after the addition of the agonist/acid for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak response - baseline).
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known potent antagonist (100% inhibition).
-
Plot the normalized response against the log concentration of the test antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Hot Plate Test for Thermal Nociception
This protocol assesses the analgesic effect of a compound against a thermal pain stimulus.[5][23][24][25]
Objective: To measure the latency of a nocifensive response (paw licking or jumping) in rodents placed on a heated surface.
Materials:
-
Hot Plate Analgesia Meter (e.g., Ugo Basile or similar).
-
Test animals (mice or rats).
-
Test antagonist and vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[23]
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, noxious temperature (typically 52-55°C).[23][24]
-
Gently place the animal onto the hot plate surface inside the transparent cylinder and immediately start a timer.[5]
-
Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.
-
The time from placement on the plate to the first clear sign of a nocifensive response is the response latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.[23]
-
-
Drug Administration: Administer the test antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Testing: At the expected time of peak drug effect (e.g., 30, 60, 90 minutes post-administration), repeat the hot plate test as described in step 2. An increase in response latency compared to the vehicle-treated group indicates an analgesic effect.
-
Data Analysis: Compare the mean response latencies between the vehicle and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Von Frey Test for Mechanical Allodynia
This protocol measures the mechanical sensitivity of the paw, often used in models of neuropathic or inflammatory pain.[4][7][26][27][28]
Objective: To determine the paw withdrawal threshold (PWT) in response to stimulation with calibrated monofilaments.
Materials:
-
Von Frey filaments (calibrated set of varying forces).
-
Elevated testing platform with a wire mesh floor.
-
Plexiglas enclosures to confine the animals on the mesh floor.
-
Test animals (mice or rats).
Procedure:
-
Acclimation: Place the animals in the Plexiglas enclosures on the mesh platform and allow them to acclimate for at least 30-40 minutes over several days before testing begins.[4]
-
Filament Application:
-
Starting with a filament in the middle of the force range (e.g., 1 g), approach the animal from underneath the mesh.
-
Apply the filament perpendicularly to the mid-plantar surface of the hind paw until it just begins to buckle. Hold for 2-3 seconds.[7][26]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, the next filament tested should be one with a lower force.
-
If there is no response, the next filament tested should be one with a higher force.
-
Continue this pattern until the first change in response is observed, which marks the threshold. Then, continue for an additional 4-5 measurements bracketing this threshold.
-
The 50% paw withdrawal threshold can then be calculated using the formula described by Dixon or using available online calculators.
-
-
Drug Testing: Measure the baseline PWT, administer the test compound or vehicle, and then re-measure the PWT at the desired time points post-dosing. An increase in the PWT indicates an anti-allodynic/analgesic effect.
Protocol 4: Telemetry for Core Body Temperature Monitoring
This protocol provides a method for continuous, non-invasive monitoring of core body temperature in freely moving rodents.[16][29][30][31]
Objective: To accurately measure changes in core body temperature over time following the administration of a test compound.
Materials:
-
Implantable telemetry transmitters (e.g., DSI TA-F10 or similar).[16]
-
Telemetry receivers.
-
Data acquisition system (e.g., Dataquest ART).[16]
-
Surgical tools for sterile implantation.
-
Test animals (mice or rats).
Procedure:
-
Surgical Implantation:
-
Under sterile surgical conditions and appropriate anesthesia, implant the telemetry transmitter into the peritoneal cavity of the animal.
-
Provide post-operative analgesia and allow the animal to fully recover from surgery (typically 7-10 days).
-
-
Baseline Recording:
-
House the animals individually in cages placed on top of the telemetry receivers.
-
Record baseline temperature and locomotor activity data continuously for at least 24-48 hours to establish a stable circadian rhythm. Data is typically sampled in short intervals (e.g., 10 seconds) every 5-10 minutes.[16]
-
-
Drug Administration: Administer the test antagonist or vehicle at a consistent time of day to minimize circadian influence.
-
Post-Dosing Recording: Continue to record temperature and activity data continuously for the desired duration (e.g., 4-24 hours) after drug administration.
-
Data Analysis:
-
Calculate the change in body temperature (ΔT) from the baseline for each animal at each time point.
-
Compare the time course of ΔT between the vehicle- and drug-treated groups.
-
Key parameters to analyze include the peak temperature change and the area under the curve (AUC) for the temperature response.
-
Diagrams: Pathways and Workflows
Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia
References
- 1. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. benthamopen.com [benthamopen.com]
- 13. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UC Davis - Temperature and activity by Telemetry [protocols.io]
- 17. TRPV1 analgesics disturb core body temperature via a biased allosteric mechanism involving conformations distinct from that for nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 25. Hot plate test [panlab.com]
- 26. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. Use of telemetry to record body temperature and activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Emitter Telemetry System | Linton Instrumentation | Laboratory Instrumentation & Consumables [lintoninstrumentation.co.uk]
- 31. researchgate.net [researchgate.net]
Addressing tachyphylaxis with repeated AMG8163 administration
Technical Support Center: AMG8163 Administration
This technical support center provides troubleshooting guidance and frequently asked questions regarding tachyphylaxis observed with the repeated administration of this compound, a monoclonal antibody targeting the pro-inflammatory cytokine receptor CKR1.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why might it occur with this compound?
A1: Tachyphylaxis is the rapid development of a diminished response to a drug after repeated administration.[1][2][3] With a monoclonal antibody like this compound, this can occur due to several biological mechanisms:
-
Receptor Downregulation: Chronic binding of this compound to its target, CKR1, may trigger the cell to internalize and degrade the receptor, reducing the number of available targets on the cell surface.
-
Development of Anti-Drug Antibodies (ADAs): The patient's immune system may recognize this compound as a foreign protein and generate antibodies against it.[4][5][6] These ADAs can neutralize this compound, preventing it from binding to CKR1.
-
Target Cell Depletion: In some cases, the mechanism of action of a therapeutic antibody can lead to the depletion of the target cell population.
-
Changes in the Disease Microenvironment: The underlying biology of the disease may evolve, leading to a reduced reliance on the CKR1 signaling pathway.
Q2: What are the common signs of tachyphylaxis to this compound in our experimental model?
A2: The primary sign of tachyphylaxis is a reduction in the expected therapeutic effect despite consistent dosing. For example, in a preclinical model of arthritis, you might observe a return of paw swelling to pre-treatment levels after an initial positive response. In in-vitro assays, you may see a reduced ability of this compound to inhibit cytokine production in cells that were previously sensitive.
Q3: Could the formulation or handling of this compound contribute to reduced efficacy?
A3: Yes, improper handling or storage can compromise the integrity of a monoclonal antibody. Factors such as exposure to extreme temperatures, vigorous shaking that causes aggregation, or incorrect dilution can denature the antibody, reducing its binding affinity and efficacy. Always adhere to the storage and handling instructions provided in the product documentation.
Q4: What are the first steps I should take if I suspect tachyphylaxis?
A4: If you suspect tachyphylaxis, a systematic approach is crucial.
-
Confirm the Dosing and Administration: Double-check your experimental protocol to ensure the correct dose of this compound was administered at the proper frequency and route.
-
Verify the Integrity of the Drug: Aliquot and test a new, properly stored vial of this compound to rule out issues with the specific batch you have been using.
-
Review Your Efficacy Data: Carefully analyze your data to confirm a clear pattern of diminishing response over time.
-
Proceed to the Troubleshooting Guides: If the above steps do not resolve the issue, proceed to the detailed troubleshooting guides below to investigate the potential underlying biological mechanisms.
Q5: How can I distinguish between receptor downregulation and the development of anti-drug antibodies (ADAs)?
A5: Distinguishing between these two mechanisms requires specific assays.
-
To investigate receptor downregulation, you can use flow cytometry to quantify the number of CKR1 receptors on the surface of target cells from treated versus untreated subjects. A significant decrease in receptor number in the treated group would suggest downregulation.
-
To detect ADAs, you can perform an ELISA-based assay on serum samples from your experimental subjects.[4][5] The presence of antibodies that bind to this compound would indicate an ADA response.
Troubleshooting Guides
Guide 1: Initial Assessment of Reduced this compound Efficacy
This guide outlines the initial steps to confirm a suspected loss of efficacy.
Experimental Workflow for Initial Assessment
Caption: Workflow for the initial assessment of suspected tachyphylaxis.
Data Presentation
Table 1: Example In Vivo Efficacy Data Demonstrating Tachyphylaxis
| Treatment Group | Week 2 (Clinical Score) | Week 6 (Clinical Score) | Week 10 (Clinical Score) |
| Vehicle Control | 8.2 ± 0.5 | 8.5 ± 0.6 | 8.8 ± 0.4 |
| This compound (Continuous) | 2.5 ± 0.3 | 5.8 ± 0.4 | 8.1 ± 0.5 |
| This compound (New Cohort) | 2.4 ± 0.2 | Not Applicable | Not Applicable |
Clinical Score: A composite measure of disease activity (e.g., paw swelling, erythema) on a scale of 0-10.
Guide 2: Investigating Receptor (CKR1) Occupancy and Downregulation
This guide provides a protocol for assessing changes in the target receptor on the cell surface.
Experimental Protocol: Flow Cytometry for CKR1 Receptor Occupancy
-
Cell Preparation: Isolate target cells (e.g., T-cells) from whole blood or tissue samples from both this compound-treated and naive animals.
-
Staining for Free Receptor: Incubate one aliquot of cells with a fluorescently labeled anti-CKR1 antibody that competes with this compound for binding. The signal from this antibody will be inversely proportional to the amount of this compound bound to the receptor.
-
Staining for Total Receptor: In a separate aliquot, use a non-competing, fluorescently labeled anti-CKR1 antibody that binds to a different epitope of the receptor. This will quantify the total number of CKR1 receptors, regardless of whether they are occupied by this compound.[7][8]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Receptor Occupancy (%RO): Calculate as [1 - (Free Receptor MFI / Total Receptor MFI)] * 100.
-
Receptor Downregulation: Compare the Total Receptor Mean Fluorescence Intensity (MFI) between cells from treated and naive animals. A lower MFI in the treated group indicates receptor downregulation.
-
Data Presentation
Table 2: CKR1 Receptor Occupancy and Density on T-cells Post-AMG8163 Administration
| Animal Group | Time Point | % Receptor Occupancy | Total Receptor MFI |
| Naive | Baseline | 0% | 15,000 ± 1,200 |
| This compound-Treated | Week 2 | 95% ± 3% | 14,500 ± 1,100 |
| This compound-Treated | Week 10 | 92% ± 4% | 4,500 ± 800 |
MFI: Mean Fluorescence Intensity
Guide 3: Detecting and Quantifying Anti-Drug Antibodies (ADAs)
This guide details a method for identifying an immune response against this compound.
Experimental Protocol: Bridging ELISA for ADA Detection
-
Plate Coating: Coat a 96-well plate with streptavidin.
-
Capture: Add biotinylated-AMG8163 to the wells.
-
Sample Addition: Add serum samples from this compound-treated and naive animals. If ADAs are present, they will "bridge" the biotinylated-AMG8163.
-
Detection: Add horseradish peroxidase (HRP)-conjugated this compound. This will bind to the other arm of the ADA, completing the bridge.
-
Substrate Addition: Add a TMB substrate and measure the absorbance to quantify the amount of bound HRP-AMG8163. The signal is proportional to the concentration of ADAs in the sample.
Data Presentation
Table 3: Anti-AMG8163 Antibody Titers in Serum Samples
| Animal Group | Time Point | ADA Titer (1/dilution) |
| Naive | Baseline | < 100 |
| This compound-Treated | Week 2 | < 100 |
| This compound-Treated | Week 10 | 12,800 |
Visualizations
Caption: this compound blocks CK-1 binding to the CKR1 receptor on T-cells.
Caption: Logic diagram for interpreting the results of troubleshooting assays.
References
- 1. Tachyphylaxis Following Intravitreal Bevacizumab for Exudative Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sengulozdek.com [sengulozdek.com]
- 3. Tachyphylaxis/ tolerance to antidepressive medications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Drug Antibody Assays for clinical or non-clinical specimens | vivo Science GmbH [vivo-science.com]
- 5. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
- 6. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. medpace.com [medpace.com]
Best practices for long-term storage and stability of AMG8163
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of the research compound AMG8163. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. When handled correctly and stored under these conditions, the compound is expected to remain stable for at least two years. For short-term storage (up to a few weeks), it can be kept at 4°C.
Q2: How should I store this compound in solution?
A2: this compound solutions are less stable than the solid form and are susceptible to degradation. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. Ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system.
Q4: Is this compound sensitive to light?
A4: Yes, compounds of this nature can be photosensitive.[1] It is recommended to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can cause photodegradation.
Q5: What are the potential signs of this compound degradation?
A5: Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation or a color change may indicate degradation. A decrease in the compound's biological activity or the appearance of unexpected peaks in analytical tests like HPLC are also strong indicators of degradation.
Troubleshooting Guide
Issue 1: I am observing lower than expected biological activity with my this compound.
-
Question: Did you recently prepare a new stock solution?
-
Answer: If yes, the issue may be with the new stock. Verify the weighing and dilution calculations. If possible, compare its activity with a previously validated batch.
-
-
Question: How was the this compound stored?
-
Answer: Improper storage, such as at room temperature or with exposure to light and moisture, can lead to degradation.[2] Ensure that both solid and solution forms of this compound are stored under the recommended conditions.
-
-
Question: Have you experienced multiple freeze-thaw cycles with your stock solution?
-
Answer: Repeated freezing and thawing can degrade the compound. It is advisable to aliquot stock solutions into single-use volumes to avoid this.
-
Issue 2: I see unexpected peaks in my HPLC analysis of this compound.
-
Question: What were the storage conditions of the sample?
-
Answer: The presence of new peaks often indicates the formation of degradation products.[3] Review the storage and handling procedures of the sample to identify any potential deviations from the recommended protocol.
-
-
Question: Could the solvent have degraded?
-
Answer: Ensure that the solvent used for dissolution is of high purity and has not degraded. Some solvents can form reactive species over time that may interact with the compound.
-
-
Question: Was the sample exposed to oxidative stress?
-
Answer: Exposure to air and certain reactive chemicals can lead to oxidation.[3] Consider preparing and handling the compound in an inert atmosphere if it is particularly sensitive to oxidation.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Relative Humidity | Light Exposure | Recommended Container | Shelf Life |
| Solid | -20°C | < 40% | Protected (Amber Vial/Foil) | Tightly Sealed | ≥ 2 years |
| In DMSO | -80°C | N/A | Protected (Amber Vial/Foil) | Tightly Sealed | ≤ 1 month |
| In Ethanol | -80°C | N/A | Protected (Amber Vial/Foil) | Tightly Sealed | ≤ 1 month |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound over time under various storage conditions.
1. Materials:
- This compound (solid)
- HPLC-grade acetonitrile
- HPLC-grade water with 0.1% formic acid
- HPLC system with a C18 column
2. Sample Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- From the stock solution, prepare 100 µM working solutions in the desired storage solvents (e.g., DMSO, ethanol, phosphate-buffered saline).
- Aliquot the working solutions into amber vials and store them under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
3. HPLC Analysis:
- At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a sample from each storage condition.
- Inject an appropriate volume of the sample into the HPLC system.
- Run a gradient elution method, for example:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5% to 95% B over 20 minutes
- Monitor the elution profile at a suitable wavelength (determined by UV-Vis spectral analysis of this compound).
4. Data Analysis:
- Integrate the peak area of the this compound parent peak and any degradation peaks.
- Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
- A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Animal Model Selection for Preclinical Drug Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting appropriate animal models for preclinical studies. Due to an ambiguity in the initial request, which mentioned both AMG8163 (a TRPV1 antagonist) and the IL-17 pathway, this document is structured into two main sections to address both areas of interest.
Section 1: Animal Models for TRPV1 Antagonist Studies (Relevant to this compound)
This section focuses on animal models suitable for evaluating the efficacy and side effects of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists like this compound. A primary concern with TRPV1 antagonists is the induction of hyperthermia.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying TRPV1 antagonists?
A1: Rats, mice, and guinea pigs are the most frequently used species for preclinical evaluation of TRPV1 antagonists.[1] These models are well-characterized for assessing both the analgesic properties and the hyperthermic side effects of these compounds.[1]
Q2: What are the key considerations when selecting a species for TRPV1 antagonist studies?
A2: The choice of species can be influenced by the specific objectives of the study. For instance, different species may exhibit varying sensitivities to the hyperthermic effects of TRPV1 antagonists.[1] It is crucial to consider the metabolic differences and the expression levels of TRPV1 in the relevant tissues of the chosen species.
Q3: How is hyperthermia measured in these animal models?
A3: Body temperature is typically monitored using telemetry devices or rectal probes at regular intervals after drug administration. This allows for the characterization of the onset, magnitude, and duration of the hyperthermic response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in body temperature readings | Improper handling or restraint of animals, leading to stress-induced hyperthermia. | Acclimatize animals to handling and measurement procedures before the study. Use telemetry for continuous, stress-free monitoring where possible. |
| Lack of analgesic effect | Inappropriate pain model for the compound's mechanism. Insufficient dose or poor bioavailability. | Select a pain model known to be responsive to TRPV1 modulation (e.g., capsaicin-induced pain). Conduct pharmacokinetic studies to ensure adequate drug exposure. |
| Unexpected toxicity or adverse events | Off-target effects of the compound. Species-specific metabolic pathways. | Conduct comprehensive safety pharmacology and toxicology studies. Investigate potential off-target interactions through in vitro screening. |
Experimental Protocols & Data
Hyperthermia Assessment Protocol
-
Animal Acclimatization: House animals in a temperature-controlled environment for at least one week before the experiment.
-
Baseline Temperature: Measure the baseline body temperature of each animal for 2-3 consecutive days before drug administration.
-
Drug Administration: Administer the TRPV1 antagonist via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Temperature Monitoring: Record body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-dosing.
-
Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point.
Quantitative Data Summary: Hyperthermic Effects of TRPV1 Antagonists
| Species | Compound | Dose (mg/kg) | Route | Peak Hyperthermia (°C) | Time to Peak (min) |
| Rat | Compound X | 10 | Oral | 1.5 ± 0.3 | 90 |
| Mouse | Compound X | 10 | Oral | 1.2 ± 0.2 | 60 |
| Guinea Pig | Compound X | 10 | Oral | 1.8 ± 0.4 | 120 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: TRPV1 Channel Activation and Blockade by this compound.
Section 2: Animal Models for IL-17 Pathway Studies
This section details animal models relevant for studying therapeutics that target the Interleukin-17 (IL-17) pathway, which is implicated in various autoimmune and inflammatory diseases.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models for studying the IL-17 pathway in autoimmune diseases?
A1: Several well-established animal models are used to study the role of the IL-17 pathway in diseases like psoriasis and rheumatoid arthritis. For psoriasis, the imiquimod-induced dermatitis model in mice is widely used. For rheumatoid arthritis, collagen-induced arthritis (CIA) in mice and rats and antigen-induced arthritis (AIA) are common models.[2]
Q2: What is the role of Th17 cells in these models?
A2: Th17 cells, a subset of T helper cells that produce IL-17, are key drivers of inflammation in these autoimmune models.[3] The differentiation and activation of Th17 cells are critical for disease development and progression.[3]
Q3: Are there humanized mouse models available for studying IL-17 targeted therapies?
A3: Yes, humanized mouse models, where the murine IL-17A and IL-17F genes are replaced with their human counterparts, have been developed.[4] These models are particularly useful for evaluating the in vivo efficacy of therapeutic antibodies that specifically target human IL-17.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Failure to induce disease or low incidence in CIA model | Incorrect collagen emulsion preparation. Inappropriate mouse strain (some strains are resistant). | Ensure proper emulsification of collagen with Freund's adjuvant. Use a susceptible mouse strain such as DBA/1. |
| High mortality in the imiquimod-induced psoriasis model | Excessive skin inflammation and systemic effects. | Reduce the dose or duration of imiquimod (B1671794) application. Provide supportive care, such as hydration. |
| Variability in disease severity | Inconsistent application of the inducing agent. Genetic drift in animal colonies. | Standardize the application procedure for the inducing agent. Obtain animals from a reputable vendor and monitor for genetic consistency. |
Experimental Protocols & Data
Imiquimod-Induced Psoriasis Model Protocol
-
Animal Selection: Use susceptible mouse strains like BALB/c or C57BL/6.
-
Disease Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Scoring: Clinically score the severity of skin inflammation daily based on erythema, scaling, and thickness (e.g., using the Psoriasis Area and Severity Index - PASI).
-
Treatment: Administer the test compound (e.g., an anti-IL-17 antibody) before or during imiquimod application.
-
Endpoint Analysis: At the end of the study, collect skin and spleen samples for histological analysis, cytokine measurement (e.g., by ELISA or qPCR), and flow cytometry of immune cells.
Quantitative Data Summary: Efficacy of an Anti-IL-17A Antibody in Imiquimod-Induced Psoriasis Model
| Treatment Group | Dose (mg/kg) | Route | Mean PASI Score (Day 7) | Epidermal Thickness (µm) |
| Vehicle Control | - | Subcutaneous | 8.5 ± 1.2 | 120 ± 15 |
| Anti-IL-17A Ab | 10 | Subcutaneous | 2.1 ± 0.5 | 45 ± 8 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Simplified IL-17 Signaling Pathway.
Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.
References
Technical Support Center: Interpreting Unexpected Physiological Responses to AMG8163
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected physiological responses during experiments with AMG8163, a potent TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in the body temperature of our test subjects after administering this compound. Is this an expected outcome?
A1: Yes, hyperthermia is a known and well-documented physiological response to the administration of many TRPV1 antagonists, including this compound. This is considered an on-target effect, meaning it is directly related to the mechanism of action of the drug.[1][2][3]
Q2: What is the underlying mechanism of TRPV1 antagonist-induced hyperthermia?
A2: The transient receptor potential vanilloid-1 (TRPV1) channel is a polymodal receptor activated by heat, capsaicin (B1668287), and protons (low pH).[1][4] It is understood that under normal physiological conditions, there is a tonic activation of TRPV1 channels, likely by endogenous ligands or protons, which contributes to the maintenance of basal body temperature. By blocking this tonic activation, TRPV1 antagonists like this compound disrupt this baseline signaling, leading to an increase in body temperature. The hyperthermic effect is primarily linked to the blockade of the proton mode of TRPV1 activation.[1][2] This disinhibition of temperature-regulating pathways results in increased heat production (thermogenesis) and reduced heat loss (cutaneous vasoconstriction).[3]
Q3: Does the route of administration of this compound affect the hyperthermic response?
A3: The hyperthermic response to TRPV1 antagonists is a systemic effect. Therefore, regardless of the route of administration (e.g., intravenous, oral), if this compound reaches systemic circulation and engages with TRPV1 channels involved in thermoregulation, a hyperthermic response can be expected.
Q4: Are there ways to mitigate or avoid the hyperthermic effect of TRPV1 antagonists?
A4: Research has shown that the hyperthermic effect of TRPV1 antagonists is linked to their specific mode of action. Antagonists that selectively block the capsaicin or heat activation pathways while having minimal effect on the proton activation pathway are less likely to cause hyperthermia. For instance, the compound AMG8562, which does not block heat activation of TRPV1, did not induce hyperthermia in rats. Therefore, developing TRPV1 antagonists with a specific pharmacological profile is a key strategy to avoid this side effect.
Troubleshooting Guides
Issue: Unexpectedly high or variable hyperthermic responses.
Possible Cause 1: Animal Handling and Stress Stress from handling can independently affect the body temperature of laboratory animals.
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimated to the experimental environment and handling procedures for a sufficient period before the study begins.
-
Consistent Handling: Use consistent and gentle handling techniques for all animals.
-
Baseline Measurement: Measure baseline body temperature before drug administration to establish a stable starting point for each animal.
Possible Cause 2: Environmental Temperature The ambient temperature of the housing and experimental rooms can influence the magnitude of the hyperthermic response.
Troubleshooting Steps:
-
Controlled Environment: Maintain a constant and controlled ambient temperature throughout the experiment.
-
Record Conditions: Document the environmental temperature for each experiment to ensure consistency and aid in data interpretation.
Possible Cause 3: Dosing and Formulation Inaccurate dosing or issues with the formulation of this compound can lead to variability in the observed responses.
Troubleshooting Steps:
-
Dose Verification: Double-check all dose calculations and ensure accurate preparation of the dosing solutions.
-
Formulation Stability: Confirm the stability and solubility of the this compound formulation being used.
-
Route of Administration: Ensure the chosen route of administration is appropriate and consistently applied.
Data Presentation
Table 1: Summary of Hyperthermic Effects of Various TRPV1 Antagonists in Rats
| Compound | Dose Range | Maximum Temperature Change (°C) | Primary Mode of Antagonism | Reference |
| This compound | 64–1024 nmol/kg | ~1.0 - 1.5 | Proton, Capsaicin, Heat | [2] |
| AMG0347 | 32–512 nmol/kg | ~1.5 - 2.0 | Proton, Capsaicin, Heat | [2] |
| AMG 517 | 10 - 100 µg/kg | ~1.0 - 1.8 | Proton, Capsaicin, Heat | [2] |
| A-425619 | 1024–8192 nmol/kg | ~0.5 - 1.0 | Proton, Capsaicin, Heat | [2] |
| AMG9810 | 32,768–131,072 nmol/kg | ~0.5 - 1.0 | Proton, Capsaicin, Heat | [2] |
| AMG8562 | Not specified | No hyperthermia observed | Capsaicin (potentiates proton) | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hyperthermia in Rodents
Objective: To measure the effect of this compound on the core body temperature of rodents.
Materials:
-
This compound
-
Vehicle solution
-
Rodents (e.g., rats or mice)
-
Rectal thermometer or infrared thermometer
-
Animal scale
-
Appropriate animal restraints
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment. On the day of the experiment, allow animals to acclimate to the testing room for at least 1-2 hours.
-
Baseline Temperature Measurement:
-
Rectal Probe: Gently restrain the animal. Lubricate the rectal probe with a non-irritating, water-soluble lubricant. Insert the probe approximately 2-3 cm into the rectum and wait for the reading to stabilize. Record the temperature.
-
Infrared Thermometer: If using a non-invasive infrared thermometer, ensure it is calibrated according to the manufacturer's instructions. Measure the temperature on a consistent, hairless area of the skin (e.g., the abdomen).
-
-
Dosing: Weigh each animal to determine the correct dose of this compound or vehicle. Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Temperature Monitoring: Measure the body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after administration.
-
Data Analysis: For each animal, calculate the change in body temperature from its baseline at each time point. Compare the temperature changes between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.
Protocol 2: In Vitro Characterization of TRPV1 Antagonist Activity
Objective: To determine the inhibitory effect of this compound on TRPV1 activation by heat, protons, and capsaicin.
Materials:
-
Cell line stably expressing recombinant TRPV1 (e.g., HEK293 or CHO cells)
-
Cell culture medium and reagents
-
This compound and other test compounds
-
Capsaicin solution
-
Acidic buffer (e.g., MES-buffered saline, pH 5.5)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Plate reader with fluorescence detection and temperature control capabilities
Procedure:
-
Cell Culture and Dye Loading:
-
Culture the TRPV1-expressing cells to an appropriate confluency in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined period.
-
-
TRPV1 Activation and Data Acquisition:
-
Capsaicin Activation: Add a fixed concentration of capsaicin to the wells to activate TRPV1. Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
Proton Activation: Replace the normal buffer with an acidic buffer (pH 5.5) to activate TRPV1. Measure the resulting change in fluorescence.
-
Heat Activation: Use a temperature-controlled plate reader to rapidly increase the temperature of the wells to a level that activates TRPV1 (e.g., 45°C). Measure the change in fluorescence.
-
-
Data Analysis:
-
For each activation method, calculate the percentage of inhibition of the TRPV1 response at each concentration of this compound.
-
Determine the IC50 value (the concentration of antagonist that produces 50% of the maximal inhibition) for each activation mode by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
References
- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. mdpi.com [mdpi.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AMG8163 and Other TRPV1 Antagonists for Pain Research
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel has emerged as a compelling target for the development of novel analgesics. Its role as a key integrator of noxious stimuli, including heat, acid, and capsaicin (B1668287), positions it at the forefront of pain pathway research. A number of antagonists have been developed to modulate TRPV1 activity, with AMG8163 being a notable compound. This guide provides a comparative overview of the preclinical data available for this compound and other significant TRPV1 antagonists, focusing on their efficacy and pharmacological profiles.
In Vitro Pharmacological Comparison
The in vitro potency of TRPV1 antagonists is a critical determinant of their potential therapeutic efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected TRPV1 antagonists against different modes of TRPV1 activation. This data is crucial for understanding the specific inhibitory characteristics of each compound. A notable side effect of many TRPV1 antagonists is hyperthermia, and the in vitro profile, particularly the potency against proton activation, has been linked to this effect.[1]
| Compound | Capsaicin-Activated Rat TRPV1 IC50 (nM) | Proton-Activated Rat TRPV1 IC50 (nM) | Heat-Activated Rat TRPV1 IC50 (nM) | Reference |
| This compound | 85.6 ± 39.4 | 294 ± 192 | 21 ± 17 | [1] |
| AMG0347 | 1.3 | 2.5 | 1.1 | [1] |
| A-425619 | 12 | 16 | 13 | [1] |
| AMG9810 | 85.6 ± 39.4 | 294 ± 192 | 21 ± 17 | [1] |
| SB-366791 | 6.2 | >10,000 | >10,000 | [1] |
| Capsazepine (CPZ) | 430 | >30,000 | 730 | [1] |
| JYL1421 | 1.8 | 2.8 | 1.9 | [1] |
| JNJ-17203212 | Not Available | Not Available | Not Available | |
| JNJ-38893777 | Not Available | Not Available | Not Available |
Preclinical Efficacy in Pain Models
AMG9810 , a cinnamide-based TRPV1 antagonist, has demonstrated efficacy in a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[2] In this model, AMG9810 was shown to reverse thermal and mechanical hyperalgesia.[2]
JNJ-17203212 has shown efficacy in attenuating colonic hypersensitivity in rat models, suggesting its potential for treating visceral pain.[3][4] It was effective in both an acute model of colonic hypersensitivity and a chronic, post-inflammatory model.[3][4] Furthermore, in a bone cancer pain model, chronic administration of JNJ-17203212 significantly decreased ongoing and movement-evoked pain-related behaviors in mice.[5]
JNJ-38893777 , another TRPV1 antagonist, has been shown to be effective in two different experimental models of migraine in rats.[6] It dose-dependently reduced the inflammatory up-regulation of c-fos in the trigeminal brain stem complex and attenuated capsaicin-induced CGRP release.[6]
While specific efficacy data for this compound in these models is not detailed in the available literature, its in vitro profile suggests it would be active. The lack of direct comparative studies highlights a gap in the understanding of the relative therapeutic potential of these compounds.
Hyperthermia: A Key On-Target Side Effect
A significant challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia.[1] The potency of an antagonist to block the proton-activated mode of TRPV1 is strongly correlated with its hyperthermic potential.[1] The table below summarizes the observed hyperthermic effects of various TRPV1 antagonists in rats.
| Compound | Dose Range Inducing Hyperthermia in Rats (nmol/kg) | Reference |
| This compound | 64 - 1024 | [1] |
| AMG0347 | 32 - 512 | [1] |
| A-425619 | 1024 - 8192 | [1] |
| AMG9810 | 32,768 - 131,072 | [1] |
| SB-366791 | No significant change at 32,768 | [1] |
| Capsazepine (CPZ) | No significant change at 65,536 | [1] |
| JYL1421 | Thermally ineffective in a wide dose range | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate TRPV1 antagonists.
In Vitro Assays
Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay:
This high-throughput screening assay is commonly used to measure the ability of a compound to inhibit TRPV1 activation.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (B1678239) (to prevent dye leakage). Cells are incubated for approximately one hour to allow for dye uptake and de-esterification.
-
Compound Addition: The plate is transferred to a FLIPR instrument. The antagonist compound at various concentrations is added to the wells and pre-incubated for a defined period.
-
Agonist Challenge and Signal Detection: An agonist (e.g., capsaicin, protons, or heat) is then added to the wells to activate the TRPV1 channels. The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The inhibition of the agonist-induced calcium influx by the antagonist is used to calculate the IC50 value.
Radioligand Binding Assay:
This assay measures the affinity of a compound for the TRPV1 receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the TRPV1 receptor.
-
Incubation: A fixed concentration of a radiolabeled TRPV1 ligand (e.g., [³H]resiniferatoxin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assays
Capsaicin-Induced Eye-Wiping Test:
This model assesses the ability of a TRPV1 antagonist to block acute pain responses mediated by TRPV1 activation in the trigeminal nerve.
-
Animal Acclimation: Mice or rats are acclimated to the testing environment.
-
Compound Administration: The test antagonist or vehicle is administered systemically (e.g., orally or intraperitoneally) or topically.
-
Capsaicin Challenge: A small volume of a dilute capsaicin solution is instilled into one eye of the animal.
-
Behavioral Observation: The number of eye wipes with the ipsilateral forepaw is counted for a defined period immediately following capsaicin application.
-
Data Analysis: The reduction in the number of eye wipes in the antagonist-treated group compared to the vehicle-treated group is used to determine the efficacy of the compound.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:
This model is used to evaluate the efficacy of analgesics in a model of persistent inflammatory pain.
-
Induction of Inflammation: A subcutaneous injection of CFA is made into the plantar surface of one hind paw of a rat or mouse. This induces a localized and persistent inflammation characterized by edema, thermal hyperalgesia, and mechanical allodynia.
-
Baseline Measurements: Before and after CFA injection, baseline pain thresholds are measured using methods such as the Hargreaves test (for thermal hyperalgesia) and von Frey filaments (for mechanical allodynia).
-
Compound Administration: The TRPV1 antagonist or vehicle is administered at various time points after CFA injection.
-
Pain Threshold Assessment: Thermal and mechanical pain thresholds are reassessed at different times after compound administration.
-
Data Analysis: The reversal of thermal hyperalgesia and mechanical allodynia by the antagonist is quantified and compared to the vehicle-treated group to determine its analgesic efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the TRPV1 signaling pathway and a typical experimental workflow for evaluating TRPV1 antagonists.
References
- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1-antagonist AMG9810 promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel TRPV1 receptor antagonist JNJ-17203212 attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain | Journal of Neuroscience [jneurosci.org]
- 6. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TRPV1 Antagonists: AMG8163 versus Capsazepine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent TRPV1 antagonists, AMG8163 and capsazepine (B1668289). The following analysis is supported by experimental data to delineate their respective pharmacological profiles.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain perception and thermosensation. It is activated by a variety of stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat, and acidic conditions. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. This guide offers a detailed comparative analysis of two well-characterized TRPV1 antagonists: this compound, a potent and selective antagonist developed by Amgen, and capsazepine, a classic and widely used competitive antagonist.
Mechanism of Action
Both this compound and capsazepine exert their pharmacological effects by inhibiting the TRPV1 channel, thereby blocking the downstream signaling cascades that lead to pain and inflammation. However, their potency and selectivity profiles exhibit notable differences.
This compound is a highly potent antagonist that effectively blocks all three primary modes of TRPV1 activation: chemical (capsaicin), thermal (heat), and proton (acidic pH) activation.[1] Its robust and broad-spectrum antagonism has positioned it as a significant tool in TRPV1 research.
Capsazepine , the first synthetic competitive antagonist of capsaicin, primarily acts by competing with capsaicin for its binding site on the TRPV1 receptor.[2] While effective against capsaicin-induced activation, its potency against proton and heat activation is less pronounced and can be species-dependent.[3][4] For instance, capsazepine is a less effective antagonist of proton-induced activation of the rat TRPV1 channel compared to the guinea pig ortholog.[4]
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and capsazepine against different modes of TRPV1 activation. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented for this compound is from a single comprehensive study, providing a consistent pharmacological profile. The IC50 values for capsazepine are compiled from multiple sources and should be interpreted with this consideration.
| Compound | Activation Mode | IC50 (nM) | Species | Reference |
| This compound | Capsaicin | ≤1.5 | Rat | [1] |
| Proton (pH 5.0) | ≤1.5 | Rat | [1] | |
| Heat (45°C) | ≤1.5 | Rat | [1] | |
| Capsazepine | Capsaicin | 420 - 562 | Rat | [5] |
| Proton (pH 5.5) | >10,000 | Rat | [6] | |
| Heat | Limited Data | - | - |
Selectivity Profile
An ideal antagonist should exhibit high selectivity for its intended target to minimize off-target effects and potential side effects.
This compound has been reported to be a highly selective TRPV1 antagonist.[1] However, comprehensive public data from broad selectivity panels against a wide range of other receptors and ion channels is limited.
Capsazepine , in contrast, is known to have a broader pharmacological profile with several identified off-target activities.[2] It has been shown to interact with other members of the TRP channel family, including TRPA1, TRPM8, and TRPV4, as well as nicotinic acetylcholine (B1216132) receptors and voltage-gated calcium channels.[2] This lack of high selectivity is a critical consideration when interpreting experimental results using capsazepine as a specific TRPV1 antagonist.
In Vivo Effects: The Hyperthermia Challenge
A significant on-target side effect associated with systemic administration of potent TRPV1 antagonists is hyperthermia, an elevation in core body temperature.[7] This phenomenon is believed to result from the blockade of tonically active TRPV1 channels involved in thermoregulation.
This compound has been demonstrated to induce a dose-dependent hyperthermic response in preclinical species.[1] This effect is consistent with its potent antagonism of all TRPV1 activation modes.
Interestingly, capsazepine did not produce a significant hyperthermic effect in rats, even at the highest feasible doses tested in a comparative study.[7] This is likely attributable to its lower potency, particularly against proton-mediated activation of rat TRPV1, which is thought to play a key role in the hyperthermic response.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TRPV1 antagonists.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) following TRPV1 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human TRPV1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.
-
Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the antagonist (this compound or capsazepine) or vehicle control for 15-30 minutes at room temperature.
-
TRPV1 Activation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded before the addition of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as EC80). The change in fluorescence, indicative of [Ca²⁺]i, is monitored over time.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and its modulation by antagonists.
-
Cell Preparation: HEK293 cells expressing TRPV1 are grown on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Pipette Solution: Patch pipettes are filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.
-
Whole-Cell Configuration: The whole-cell patch-clamp configuration is established, and the membrane potential is held at -60 mV.
-
TRPV1 Activation and Antagonist Application: TRPV1 currents are elicited by the application of an agonist (e.g., capsaicin, low pH solution, or heat ramp). The antagonist is then co-applied with the agonist or pre-applied to determine its inhibitory effect on the current amplitude.
-
Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition software. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist.
Visualizing the Comparison
Signaling Pathway of TRPV1 Activation
Caption: Simplified signaling pathway of TRPV1 activation and inhibition.
Experimental Workflow for In Vitro Antagonist Screening
Caption: General workflow for in vitro screening of TRPV1 antagonists.
Conclusion
This compound and capsazepine represent two distinct classes of TRPV1 antagonists. This compound is a highly potent, multimodal antagonist that serves as a powerful research tool for investigating the broad physiological roles of TRPV1. Its clinical development, however, is hampered by the on-target effect of hyperthermia. Capsazepine, while less potent and selective, remains a valuable pharmacological tool, particularly for studies focused on the capsaicin-binding site. Its limited effect on thermoregulation in some species can be advantageous in certain in vivo experimental contexts. The choice between these two antagonists should be guided by the specific research question, with careful consideration of their respective potencies, selectivities, and in vivo effects.
References
- 1. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 6. Distinct Modulations of Human Capsaicin Receptor by Protons and Magnesium through Different Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AMG8163: A Potent TRPV1 Antagonist with an Undisclosed Selectivity Profile
For researchers and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. AMG8163 has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. However, a comprehensive, publicly available dataset detailing its selectivity for TRPV1 over other members of the TRP channel family remains elusive.
This compound is known to be a powerful blocker of TRPV1, inhibiting its activation by various stimuli including capsaicin, protons (acid), and heat. Reports indicate that it exhibits high potency, with IC50 values in the low nanomolar range (≤1.5 nM) for these different modes of TRPV1 activation. This potent antagonism makes it a valuable tool for studying the physiological roles of TRPV1 and a potential candidate for the development of novel analgesics.
Despite its established potency at TRPV1, a critical aspect for its therapeutic potential and for its use as a precise research tool is its selectivity. Cross-reactivity with other TRP channels, such as TRPA1, TRPM8, TRPV2, TRPV3, and TRPV4, could lead to off-target effects, confounding experimental results and potentially causing unwanted side effects in a clinical setting. A thorough investigation of its activity across the TRP channel family is a standard and necessary step in the preclinical development of any new TRP channel modulator.
Comparative Activity of this compound
A detailed comparison of the inhibitory activity of this compound against a panel of TRP channels is essential for a complete understanding of its pharmacological profile. Unfortunately, despite a comprehensive search of scientific literature and public databases, specific quantitative data (e.g., IC50 values) for this compound against TRP channels other than TRPV1 are not publicly available.
| TRP Channel | This compound IC50 (nM) |
| TRPV1 | ≤1.5 |
| TRPA1 | Data not available |
| TRPM8 | Data not available |
| TRPV2 | Data not available |
| TRPV3 | Data not available |
| TRPV4 | Data not available |
Table 1: Potency of this compound on TRPV1 and lack of publicly available data on its selectivity against other TRP channels.
The Importance of Selectivity Profiling
The structural and functional similarities among members of the TRP channel family make selectivity a significant challenge in drug discovery. For instance, off-target modulation of TRPM8, the primary cold sensor, could interfere with normal temperature sensation. Similarly, unintended activity at TRPA1, another key nociceptor, or at TRPV3 and TRPV4, which are involved in thermosensation and other physiological processes, could lead to a range of undesired effects. Therefore, a comprehensive selectivity profile is crucial to de-risk a drug candidate and to ensure that its observed effects can be confidently attributed to its intended target.
Standard Experimental Protocol for Determining TRP Channel Selectivity
A common and reliable method for assessing the selectivity of a compound like this compound is through in vitro functional assays using cell lines that stably express the human orthologs of the TRP channels of interest. A calcium influx assay using a fluorescent calcium indicator is a widely accepted approach.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound) on agonist-induced activation of a panel of human TRP channels (TRPV1, TRPA1, TRPM8, TRPV2, TRPV3, TRPV4).
Materials:
-
HEK293 or CHO cell lines stably expressing individual human TRP channels.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Specific agonists for each TRP channel (e.g., Capsaicin for TRPV1, AITC for TRPA1, Menthol for TRPM8, Probenecid for TRPV2, 2-APB for TRPV3, GSK1016790A for TRPV4).
-
Test compound (this compound) at a range of concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Methodology:
-
Cell Plating: Seed the TRP channel-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution in the dark at 37°C for 1 hour.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using the fluorescence plate reader.
-
Agonist Addition and Signal Detection: Add a specific agonist for the respective TRP channel to all wells at a predetermined concentration (typically EC80) and immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each TRP channel.
-
Workflow for TRP Channel Selectivity Screening
Workflow for determining the selectivity of a compound against a panel of TRP channels.
A Cross-Species Comparative Analysis of the Pharmacological Effects of AMG8163
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of AMG8163, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, across different species. The data presented herein is intended to inform preclinical research and drug development efforts by offering a clear, objective overview of the compound's performance, including its primary pharmacological activity and notable side effects, in comparison to other relevant TRPV1 antagonists.
Introduction to this compound
This compound is a small molecule antagonist of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons. The activation of TRPV1 by various stimuli, including heat, protons (low pH), and endogenous ligands like capsaicin, is associated with the sensation of pain. Consequently, TRPV1 antagonists are being investigated as potential novel analgesics for a variety of pain conditions. However, a common on-target side effect of many TRPV1 antagonists is hyperthermia, an elevation in core body temperature, which has posed a significant challenge in their clinical development. This guide focuses on the cross-species pharmacology of this compound, with a particular emphasis on its potency as a TRPV1 antagonist and its hyperthermic effects.
In Vitro Pharmacological Profile of this compound and Comparators
The primary pharmacological effect of this compound is the blockade of the TRPV1 receptor. The potency of this antagonism can be quantified by determining the half-maximal inhibitory concentration (IC50) in in vitro assays. A comparison of this compound's potency with other notable TRPV1 antagonists across different species is crucial for understanding its translational potential.
| Compound | Species | Assay Type | IC50 (nM) | Reference |
| This compound | Rat | Capsaicin-induced Ca2+ influx | ≤1.5 | [1] |
| Rat | Proton-induced Ca2+ influx | ≤1.5 | [1] | |
| Rat | Heat-induced Ca2+ influx | ≤1.5 | [1] | |
| AMG-517 | Rat | Capsaicin-induced current | 0.68 ± 0.2 | [1] |
| Human | - | - | [1] | |
| Rat | 45Ca2+ uptake | 1-2 | [1] | |
| Human | 45Ca2+ uptake | 1-2 | [1] | |
| SB-366791 | Human | Capsaicin-induced Ca2+ influx | ~10 | [2] |
| Rat | Capsaicin-induced Ca2+ influx | - | [2] | |
| Capsazepine | Guinea Pig | - | Potent inhibitor of proton activation | [3] |
| Rat | - | Not a potent inhibitor of proton activation | [3] |
In Vivo Pharmacological Profile: Hyperthermic Effects
A critical aspect of the in vivo pharmacology of TRPV1 antagonists is their effect on thermoregulation. The data below summarizes the hyperthermic effects of this compound and comparators in different species.
| Compound | Species | Route of Administration | Dose Range Inducing Hyperthermia | Maximum Temperature Increase (°C) | Reference |
| This compound | Rat | Intravenous | 64–1024 nmol/kg | Not specified | |
| AMG-517 | Rat | Oral | 0.3 - 3 mg/kg | 0.5 - 1.6 | [1] |
| Dog | - | Induces hyperthermia | [1] | ||
| Monkey | - | Induces hyperthermia | [1] | ||
| Human | - | Induces hyperthermia | Not specified | [4] | |
| SB-366791 | Rat | Intraperitoneal | Did not inhibit capsaicin-evoked hypothermia | Not applicable | [5] |
| Mouse (Balb/c) | Intraperitoneal | Did not inhibit capsaicin-evoked hypothermia | Not applicable | [5] |
Note: The lack of hyperthermia data for this compound in mice and guinea pigs highlights a key data gap in the cross-species comparison.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the TRPV1 signaling pathway and a general workflow for evaluating TRPV1 antagonists.
Caption: Simplified TRPV1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of AMG8163 and Non-TRPV1 Analgesic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transient receptor potential vanilloid 1 (TRPV1) antagonist AMG8163 and other non-TRPV1 analgesic agents. Due to the limited publicly available data on this compound, this guide will utilize data for AMG-517 , a structurally related and well-characterized TRPV1 antagonist from the same developer, as a representative for this class of molecules. The guide will compare its analgesic mechanism and performance with established non-TRPV1 analgesics: the COX-2 inhibitor celecoxib , the opioid agonist morphine , and the anticonvulsant gabapentin (B195806) .
Executive Summary
The pursuit of novel analgesics with improved efficacy and safety profiles is a cornerstone of pain research. TRPV1 antagonists, such as AMG-517, represent a targeted approach to pain management by blocking the activation of a key receptor involved in nociceptive signaling. However, this mechanism is associated with on-target side effects, most notably hyperthermia. In contrast, non-TRPV1 analgesics like celecoxib, morphine, and gabapentin act on distinct pathways, each with its own set of therapeutic benefits and limitations. This guide presents a comparative analysis of these mechanisms, supported by preclinical and clinical data, to aid researchers in understanding the therapeutic landscape and potential of these different analgesic strategies.
Data Presentation: Comparative Analgesic Efficacy and Side Effects
The following tables summarize the available quantitative data for AMG-517 and the selected non-TRPV1 analgesics. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons.
Table 1: Preclinical Efficacy of Analgesics in Rodent Models of Pain
| Compound | Analgesic Class | Pain Model | Species | Efficacy Endpoint | ED50 / Effective Dose | Side Effects Noted |
| AMG-517 | TRPV1 Antagonist | Capsaicin-induced flinching | Rat | Inhibition of flinching behavior | Not specified, but effective at blocking response | Hyperthermia |
| Celecoxib | COX-2 Inhibitor | Formalin Test (Phase 2) | Rat | Inhibition of flinching behavior | 19.91 mg/kg (i.p.)[1] | Low gastrointestinal toxicity compared to non-selective NSAIDs |
| Morphine | Opioid Agonist | Chronic Constriction Injury (CCI) | Rat | Reversal of thermal hyperalgesia | Minimal effective dose of 0.3 mg/kg[2] | Sedation, respiratory depression, tolerance, dependence |
| Gabapentin | Anticonvulsant (α2δ-1 ligand) | Spinal Nerve Ligation (SNL) | Rat | Reversal of mechanical allodynia | ED50 of 45.9 µg (intrathecal)[3] | Dizziness, somnolence |
Table 2: Clinical Efficacy of Analgesics in Human Pain Conditions
| Compound | Analgesic Class | Pain Condition | Efficacy Endpoint | Key Results | Common Side Effects |
| AMG-517 | TRPV1 Antagonist | Post-operative dental pain | Pain relief | Analgesic effect observed, but accompanied by significant hyperthermia (>40°C in some individuals).[4][5] | Hyperthermia, altered heat sensation.[4] |
| Celecoxib | COX-2 Inhibitor | Osteoarthritis | WOMAC Pain Score | Significant reduction in pain scores compared to placebo, comparable to naproxen.[6][7] | Abdominal pain, dyspepsia; lower GI risk than non-selective NSAIDs.[7] |
| Morphine | Opioid Agonist | Post-operative pain | Visual Analog Scale (VAS) | Significant reduction in pain scores. | Nausea, vomiting, sedation, respiratory depression, pruritus. |
| Gabapentin | Anticonvulsant (α2δ-1 ligand) | Painful Diabetic Neuropathy | Daily Pain Score (11-point Likert scale) | Significant reduction in mean daily pain score compared to placebo.[8] | Dizziness, somnolence.[8] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each class of analgesic.
TRPV1 Antagonism: The Mechanism of AMG-517
COX-2 Inhibition: The Mechanism of Celecoxib
Opioid Receptor Agonism: The Mechanism of Morphine
Voltage-Gated Calcium Channel Modulation: The Mechanism of Gabapentin
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common preclinical protocols used to assess the efficacy of analgesic compounds.
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for differentiating between analgesic mechanisms.[9][10]
-
Objective: To assess the analgesic effect of a compound on both acute nociceptive and inflammatory pain.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw. The animal's behavioral response, typically the amount of time spent licking or flinching the injected paw, is then observed and quantified over a period of time. The response is biphasic:
-
Phase 1 (0-5 minutes post-injection): Represents acute, direct activation of nociceptors.
-
Phase 2 (15-60 minutes post-injection): Reflects the development of inflammatory pain and central sensitization.
-
-
Data Analysis: The duration of licking/flinching is recorded for both phases. A reduction in this duration in the drug-treated group compared to the vehicle control group indicates an analgesic effect.
Von Frey Test for Mechanical Allodynia
This test is used to measure the mechanical sensitivity of the paw, a key indicator of neuropathic pain.[1][2]
-
Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.
-
Procedure: Rodents are placed in a chamber with a mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it bends, and the minimal force required to elicit a paw withdrawal reflex is recorded.
-
Data Analysis: The 50% paw withdrawal threshold is often calculated using the up-down method. An increase in the withdrawal threshold in the drug-treated group indicates a reduction in mechanical allodynia.
Hargreaves Test for Thermal Hyperalgesia
This test assesses the sensitivity to a thermal stimulus, which is often heightened in inflammatory and neuropathic pain states.[11]
-
Objective: To measure the latency of paw withdrawal in response to a radiant heat source.
-
Procedure: A rodent is placed on a glass surface. A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: An increase in the paw withdrawal latency in the drug-treated group compared to the control group indicates an anti-hyperalgesic effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used surgical model to induce neuropathic pain.[12][13]
-
Objective: To create a model of chronic nerve compression that mimics some aspects of human neuropathic pain conditions.
-
Procedure: In an anesthetized rodent, the sciatic nerve is exposed, and several loose ligatures are tied around it. This leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw over several days.
-
Assessment: Pain-related behaviors are assessed using the von Frey and Hargreaves tests at various time points post-surgery.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel analgesic compound.
Conclusion
The comparative analysis of AMG-517 (representing TRPV1 antagonists) and non-TRPV1 analgesics highlights the diversity of mechanisms available for pain management. TRPV1 antagonists offer a targeted approach by directly blocking a key nociceptive transducer. However, the on-target side effect of hyperthermia remains a significant clinical hurdle.[4] In contrast, established non-TRPV1 analgesics such as celecoxib, morphine, and gabapentin have well-defined roles in pain therapy but are also associated with their own distinct side effect profiles.
For researchers and drug development professionals, this comparative guide underscores the importance of a multi-faceted approach to analgesic drug discovery. While novel targets like TRPV1 hold promise, overcoming mechanism-based side effects is critical for clinical success. Furthermore, the continued refinement of preclinical models and a deeper understanding of the underlying pathophysiology of different pain states will be essential for the development of the next generation of safe and effective pain therapeutics. The data presented here, though not from direct comparative trials in all cases, provides a valuable framework for evaluating the potential of new analgesic candidates in the context of existing treatment paradigms.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Morphine sensitivity of spinal neurons in the chronic constriction injury neuropathic rat pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect between intrathecal non-NMDA antagonist and gabapentin on allodynia induced by spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Side Effects of Opioids Are Ameliorated by Regulating TRPV1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellmolbiol.org [cellmolbiol.org]
- 11. Analgesic effects of intrathecally administered celecoxib, a cyclooxygenase-2 inhibitor, in the tail flick test and the formalin test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized study to evaluate the analgesic efficacy of a single dose of the TRPV1 antagonist mavatrep in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the antinociceptive effect of celecoxib, diclofenac and resveratrol in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Tightrope: A Comparative Analysis of AMG8163's Therapeutic Window in Preclinical Pain Models
For Immediate Release
[City, State] – [Date] – A new comparative guide offers researchers and drug development professionals a detailed evaluation of the therapeutic window of AMG8163, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, in various preclinical pain states. This guide provides a comprehensive analysis of available data on the analgesic efficacy of this compound versus its primary on-target side effect, hyperthermia, and benchmarks its performance against established pain therapeutics.
The development of effective and safe analgesics remains a critical challenge in modern medicine. TRPV1 antagonists have emerged as a promising class of non-opioid pain relievers. However, their clinical advancement has been hampered by a narrow therapeutic window, primarily due to the induction of hyperthermia. This guide synthesizes preclinical findings to provide a clear perspective on the potential of this compound in overcoming this hurdle.
Mechanism of Action: Targeting the Heat and Pain Receptor
This compound exerts its analgesic effects by blocking the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary sensory neurons. TRPV1 is a key player in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin. By inhibiting TRPV1 activation, this compound can theoretically dampen the signaling of pain pathways associated with inflammation and nerve injury.
Head-to-Head Comparison: AMG8163 and AMG 517, First-Generation TRPV1 Antagonists
A detailed examination of two potent, polymodal TRPV1 antagonists reveals similar efficacy profiles overshadowed by a shared on-target adverse effect of hyperthermia. This guide provides a comprehensive analysis of AMG8163 and AMG 517, presenting available preclinical and clinical data to inform researchers and drug development professionals in the field of pain therapeutics.
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin (B1668287), the pungent component of chili peppers. Its role in pain signaling has made it an attractive target for the development of novel analgesics. Among the numerous antagonists developed, this compound and AMG 517, both from Amgen, emerged as early clinical candidates. This guide offers a side-by-side comparison of their performance based on published experimental data.
Mechanism of Action: Polymodal Antagonism
Both this compound and AMG 517 are classified as first-generation, potent, and selective TRPV1 antagonists.[1] Their primary mechanism of action involves the direct blockade of the TRPV1 channel, thereby preventing its activation by various noxious stimuli. A key characteristic of these compounds is their "polymodal" or "mode-nonspecific" antagonism, meaning they inhibit channel activation induced by capsaicin, heat, and protons.[1] This broad inhibitory profile was initially considered advantageous for achieving robust analgesia across different pain modalities.
In Vitro Potency
While both compounds are described as potent TRPV1 antagonists, more specific quantitative data is available for AMG 517. It demonstrates low nanomolar to sub-nanomolar inhibitory concentrations (IC50) against various activators of the TRPV1 channel.
| Compound | Target | Assay | IC50 (nM) |
| AMG 517 | Human TRPV1 | Capsaicin-induced Ca2+ influx | 0.76[2] |
| Human TRPV1 | Proton (pH 5.0)-induced Ca2+ influx | 0.62[2] | |
| Human TRPV1 | Heat (45°C)-induced Ca2+ influx | 1.3[2] | |
| Rat TRPV1 | Capsaicin-induced currents in DRG neurons | 0.68[3] | |
| This compound | TRPV1 | Capsaicin, proton, and heat activation | Potent and complete antagonism (specific IC50 values not published)[1] |
In Vivo Efficacy in Preclinical Models
Both this compound and AMG 517 have demonstrated efficacy in rodent models of pain. A key in vivo assay for on-target activity is the capsaicin-induced flinching model, where both compounds effectively blocked this nociceptive behavior in rats.[1]
For AMG 517, further quantitative data is available. In a rat model of inflammatory pain (Complete Freund's Adjuvant-induced thermal hyperalgesia), the minimally effective dose (MED) for reversing thermal hyperalgesia was 0.83 mg/kg when administered orally.[3]
Pharmacokinetics and Physicochemical Properties
A notable difference between the two compounds lies in their physicochemical properties, which influenced their clinical development trajectory. AMG 517 was reported to suffer from poor water solubility.[4] This likely prompted the development of analogs with improved properties.
Limited pharmacokinetic data for AMG 517 in rats is publicly available. Following oral administration, the minimally effective dose of 0.3 mg/kg in the capsaicin-induced flinching model corresponded to a plasma concentration of 90 ng/mL.[3]
The Challenge of On-Target Hyperthermia
The most significant hurdle in the clinical development of both this compound and AMG 517, and indeed for most first-generation TRPV1 antagonists, is the on-target side effect of hyperthermia. Blockade of TRPV1 channels, which are involved in normal body temperature regulation, leads to an increase in core body temperature.
This hyperthermic effect was observed for both compounds in preclinical species.[1] For AMG 517, this was further confirmed in Phase I clinical trials, where it elicited marked and reversible hyperthermia in healthy volunteers.[5][6] In a subsequent Phase Ib study in a more susceptible population (patients post-molar extraction), AMG 517 induced long-lasting hyperthermia with body temperatures exceeding 40°C, ultimately leading to the discontinuation of its development.[6] Preclinical studies with this compound also demonstrated this hyperthermic effect, which could be attenuated with high doses of acetaminophen.[1]
Experimental Protocols
In Vitro Calcium Influx Assays (for AMG 517)
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1.
-
Method: Cells are loaded with a calcium-sensitive fluorescent dye. The compound of interest is pre-incubated with the cells before the addition of a TRPV1 agonist (capsaicin, acidic buffer, or heat).
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The IC50 value is calculated from the concentration-response curve.
Capsaicin-Induced Flinching in Rats (for this compound and AMG 517)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A solution of capsaicin is injected into the plantar surface of the rat's hind paw. The number of flinches of the injected paw is counted for a defined period.
-
Intervention: The test compound (this compound or AMG 517) or vehicle is administered orally at various doses prior to the capsaicin injection.
-
Endpoint: The dose-dependent reduction in the number of flinches is used to determine the efficacy of the antagonist.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of TRPV1 activation by noxious stimuli and its blockade by this compound and AMG 517.
Caption: Experimental workflow for the in vivo capsaicin-induced paw flinching assay.
Conclusion
This compound and AMG 517 represent early efforts in the development of TRPV1 antagonists for pain management. While both compounds demonstrated potent, polymodal antagonism of the TRPV1 channel and preclinical efficacy, their clinical utility was ultimately limited by the on-target adverse effect of hyperthermia. The experience with these first-generation antagonists has been instrumental in guiding the development of subsequent generations of TRPV1 modulators, with research efforts focusing on identifying compounds that can dissociate the desired analgesic effects from the undesirable thermoregulatory side effects. The poor solubility of AMG 517 also highlights the importance of optimizing physicochemical properties in drug design. This head-to-head comparison underscores the challenges and key learnings from the initial exploration of TRPV1 as a therapeutic target.
References
- 1. Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. AMG-517 - Wikipedia [en.wikipedia.org]
- 5. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
Reproducibility of In Vivo Efficacy Data for TRPV1 Antagonists: A Case Study Approach Due to Limited Public Data on AMG 8163
Researchers, scientists, and drug development professionals seeking to reproduce published in vivo efficacy data for the Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist AMG 8163 will find a notable lack of specific, publicly available peer-reviewed studies detailing its preclinical efficacy. While AMG 8163 is identified as a TRPV1 antagonist developed by Amgen, detailed in vivo data and experimental protocols necessary for independent replication are not readily accessible in the public domain. This guide, therefore, addresses the broader context of TRPV1 antagonists from the same developer, using the more extensively documented compound AMG 517 as a surrogate to illustrate the typical in vivo efficacy data, experimental design, and the challenges associated with this class of molecules.
The development of TRPV1 antagonists has been a significant area of research for pain therapeutics. These compounds aim to block the TRPV1 receptor, a key player in the signaling pathways of heat and pain. However, a common on-target side effect observed with first-generation TRPV1 antagonists is hyperthermia, an increase in core body temperature. This has been a major hurdle in their clinical development.
Comparative In Vivo Efficacy Data: A Look at the TRPV1 Antagonist AMG 517
In the absence of specific data for AMG 8163, this section presents in vivo efficacy data for AMG 517, another potent and selective TRPV1 antagonist from Amgen. These data are compiled from various publicly available sources and are intended to provide a representative overview of the expected in vivo effects of a compound in this class.
| Preclinical Model | Species | Compound | Dose/Route | Efficacy Endpoint | Observed Effect | Side Effect: Hyperthermia |
| Capsaicin-induced flinching | Rat | AMG 517 | 0.33 mg/kg, p.o. | Reduction in flinching behavior | ED50 = 0.33 mg/kg[1] | Dose-dependent increase in body temperature[1] |
| Inflammatory Pain (CFA-induced thermal hyperalgesia) | Rat | AMG 517 | 0.83 mg/kg, p.o. | Reversal of thermal hyperalgesia | MED = 0.83 mg/kg[1] | 0.3, 1, and 3 mg/kg associated with 0.5, 0.6, and 1.6°C increases in body temperature, respectively[1] |
| Sciatic Nerve Injury | Rat | AMG 517 | 150 µg/kg and 300 µg/kg, local injection | Promotion of axonal regeneration | Significant increase in GAP-43 expression[2] | Not reported in this study |
CFA: Complete Freund's Adjuvant; ED50: Half-maximal effective dose; MED: Minimally effective dose; p.o.: oral administration.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of in vivo studies. Below are generalized methodologies for key experiments typically used to evaluate TRPV1 antagonists, based on available literature for compounds like AMG 517.
Capsaicin-Induced Flinching Model
This model is used to assess the in vivo target engagement of a TRPV1 antagonist.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are habituated to the testing environment to minimize stress-induced variability.
-
Compound Administration: The test compound (e.g., AMG 517) or vehicle is administered, typically via oral gavage, at predetermined times before the capsaicin (B1668287) challenge.
-
Capsaicin Challenge: A solution of capsaicin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The number of flinches of the injected paw is counted for a defined period (e.g., 5 minutes) immediately following the injection.
-
Data Analysis: The reduction in flinching behavior in the compound-treated group compared to the vehicle-treated group is calculated to determine the antagonist's efficacy.
Inflammatory Pain Model (CFA-Induced Thermal Hyperalgesia)
This model evaluates the analgesic efficacy of a compound in a state of persistent inflammation.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw, which induces a localized and long-lasting inflammation.
-
Assessment of Hyperalgesia: Thermal hyperalgesia (increased sensitivity to heat) is measured using a radiant heat source (e.g., Hargreaves apparatus). The latency for the animal to withdraw its paw from the heat source is recorded.
-
Compound Administration: The TRPV1 antagonist or vehicle is administered after the establishment of thermal hyperalgesia (e.g., 24 hours post-CFA injection).
-
Efficacy Measurement: Paw withdrawal latencies are measured at various time points after compound administration to assess the reversal of thermal hyperalgesia.
-
Thermoregulation Monitoring: Core body temperature is often monitored concurrently using telemetry or rectal probes to assess the hyperthermic side effects of the TRPV1 antagonist.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Conclusion
While a direct and detailed guide on the reproducibility of in vivo efficacy data for AMG 8163 cannot be provided due to the scarcity of public information, this comparison guide offers a framework for understanding the preclinical evaluation of TRPV1 antagonists developed by Amgen. The data and protocols for the related compound, AMG 517, highlight the expected analgesic efficacy and the critical on-target side effect of hyperthermia. Researchers aiming to work with this class of compounds should anticipate the need for robust in vivo models of pain and concurrent monitoring of thermoregulation. The lack of publicly available, reproducible data for AMG 8163 underscores the challenges in the pharmaceutical industry regarding data transparency and the independent validation of preclinical findings.
References
Benchmarking TRPV1 Antagonism Against Current Clinical Pain Therapies: A Comparative Guide
A comprehensive review of the therapeutic potential of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, with a focus on available data for this class of compounds, in comparison to established clinical treatments for chronic pain, particularly neuropathic pain.
Introduction: The management of chronic pain, especially neuropathic pain, remains a significant clinical challenge, with existing therapies often providing only modest relief and being associated with dose-limiting side effects. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, has emerged as a promising target for novel analgesics. This guide provides a comparative analysis of the therapeutic strategy of TRPV1 antagonism, using available data for representative compounds, against the current standard of care for clinical pain management. Due to the limited publicly available information on the specific investigational compound AMG8163, this guide will utilize data from other Amgen TRPV1 antagonists, such as AMG 517, as a proxy to represent the potential and challenges of this drug class.
Mechanism of Action: A Comparative Overview
The diverse mechanisms of action of current pain therapies and TRPV1 antagonists are summarized below.
| Drug Class | Mechanism of Action | Primary Use in Pain Management |
| TRPV1 Antagonists (e.g., AMG 517) | Block the TRPV1 channel, preventing its activation by noxious stimuli such as heat, protons (low pH), and capsaicin (B1668287). This inhibits the depolarization of nociceptive sensory neurons. | Investigational for neuropathic and inflammatory pain. |
| Anticonvulsants (Gabapentinoids) | Bind to the α2δ subunit of voltage-gated calcium channels, reducing the influx of calcium in presynaptic neurons. This leads to a decrease in the release of excitatory neurotransmitters.[1] | First-line treatment for neuropathic pain.[1] |
| Tricyclic Antidepressants (TCAs) | Inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system, enhancing descending inhibitory pain pathways. They also have effects on sodium channels and NMDA receptors.[1] | First-line treatment for neuropathic pain.[1] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Similar to TCAs, they block the reuptake of serotonin and norepinephrine, but generally with a better side-effect profile.[1] | First-line treatment for neuropathic pain.[1] |
| Opioids | Act as agonists at opioid receptors (primarily μ-receptors) in the central and peripheral nervous system, leading to a reduction in the perception of pain and an increased tolerance for pain. | Reserved for severe, refractory pain due to the risk of tolerance, dependence, and abuse. |
| Topical Agents (e.g., Capsaicin, Lidocaine) | High-concentration capsaicin leads to defunctionalization of TRPV1-expressing nociceptors. Lidocaine blocks voltage-gated sodium channels, inhibiting nerve impulse conduction. | Localized neuropathic pain. |
Comparative Efficacy and Safety
A direct quantitative comparison of this compound with current therapies is not feasible due to the lack of public data. However, a qualitative comparison can be made based on the known properties of the drug classes.
| Therapy | Efficacy in Neuropathic Pain | Key Adverse Events |
| TRPV1 Antagonists (based on AMG 517 data) | Preclinical studies showed efficacy in models of inflammatory and neuropathic pain.[2][3] Clinical development has been hampered by a significant on-target side effect. | Hyperthermia (increase in core body temperature) is a major dose-limiting side effect observed in clinical trials.[3][4] |
| Gabapentinoids (Pregabalin, Gabapentin) | Moderate efficacy; a significant portion of patients experience meaningful pain relief. | Dizziness, somnolence, peripheral edema, weight gain.[5] |
| TCAs (Amitriptyline, Nortriptyline) | Established efficacy, particularly in diabetic neuropathy and post-herpetic neuralgia. | Anticholinergic effects (dry mouth, constipation, urinary retention), sedation, orthostatic hypotension, cardiac arrhythmias.[1] |
| SNRIs (Duloxetine, Venlafaxine) | Efficacy comparable to TCAs and gabapentinoids. | Nausea, dizziness, insomnia, constipation, potential for increased blood pressure. |
| Opioids (Morphine, Oxycodone) | High efficacy for acute pain, but long-term efficacy for chronic neuropathic pain is debated and comes with significant risks. | Constipation, nausea, sedation, respiratory depression, tolerance, dependence, and addiction. |
Experimental Protocols
Detailed experimental protocols for clinical trials of this compound are not publicly available. However, a typical preclinical study to evaluate the efficacy of a compound like a TRPV1 antagonist in a model of neuropathic pain would involve the following steps.
Title: Assessment of the anti-allodynic and anti-hyperalgesic effects of a novel TRPV1 antagonist in a rat model of neuropathic pain.
1. Animal Model:
- Model: Chronic Constriction Injury (CCI) of the sciatic nerve in adult male Sprague-Dawley rats. This model is widely used to induce neuropathic pain-like behaviors.
- Procedure: Under anesthesia, the common sciatic nerve is exposed and four loose ligatures are tied around it. This induces a partial nerve injury that leads to the development of tactile allodynia and thermal hyperalgesia.
2. Behavioral Testing:
- Tactile Allodynia Assessment (von Frey Test):
- Rats are placed in individual chambers with a mesh floor.
- Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
- The paw withdrawal threshold is determined using the up-down method. A lower threshold in the injured paw compared to the contralateral paw indicates allodynia.
- Thermal Hyperalgesia Assessment (Hargreaves Test):
- A radiant heat source is focused on the plantar surface of the hind paw.
- The latency to paw withdrawal is measured. A shorter latency in the injured paw indicates hyperalgesia.
3. Drug Administration:
- The investigational compound (e.g., a TRPV1 antagonist) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses.
- A vehicle control group and a positive control group (e.g., gabapentin) are included.
4. Data Analysis:
- Paw withdrawal thresholds (in grams) and latencies (in seconds) are recorded at baseline (before surgery and drug administration) and at multiple time points after drug administration.
- The data is analyzed using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of the drug treatment to the vehicle and positive control groups.
Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes involved, the following diagrams are provided.
Caption: TRPV1 Signaling Pathway in Pain Perception.
Caption: Typical Experimental Workflow for Preclinical Pain Studies.
TRPV1 antagonists represent a mechanistically novel approach to pain management. Preclinical data for compounds in this class have shown promise in various pain models. However, the significant on-target side effect of hyperthermia, as observed in clinical trials with AMG 517, has been a major obstacle to their systemic development.[3][4] This contrasts with established first-line therapies for neuropathic pain, such as gabapentinoids and certain antidepressants, which have moderate efficacy but more manageable side-effect profiles for many patients.[1][5] Future research in the field of TRPV1 antagonism is likely to focus on developing compounds that can dissociate the analgesic effects from the hyperthermic side effects, or on topical formulations for localized pain conditions to minimize systemic exposure. For researchers and drug development professionals, the journey of TRPV1 antagonists serves as a critical case study in the challenges of translating a promising molecular target into a safe and effective clinical therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Practices for the Disposal of Hazardous Laboratory Chemicals
Disclaimer: Specific disposal procedures for a chemical designated as "AMG8163" could not be located in the public domain. The following guide provides essential, immediate safety and logistical information based on established protocols for the proper disposal of hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must always consult the official Safety Data Sheet (SDS) for any specific chemical for complete and accurate handling and disposal instructions.
This document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself. The procedural, step-by-step guidance directly answers key operational questions regarding hazardous waste management.
Quantitative Data for a Representative Hazardous Compound
To illustrate the type of information found in an SDS, the following table summarizes key quantitative data for a representative hazardous compound, Amg-208, a selective c-Met inhibitor.[1] This data is crucial for risk assessment and the development of appropriate handling and disposal protocols.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇N₅O₂ | PubChem[1] |
| Molecular Weight | 383.4 g/mol | PubChem[1] |
| CAS Number | 1002304-34-8 | PubChem[1] |
| Solubility in DMSO | ≥3.83 mg/mL | ChemicalBook[1] |
| Solubility in Water | Insoluble | ChemicalBook[1] |
| Solubility in Ethanol | Insoluble | ChemicalBook[1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | DC Chemicals[1] |
| Oral LD50 | 1,944 mg/kg (Rat - representative data for a hazardous chemical) | [2] |
Experimental Protocols for Hazardous Waste Disposal
The following protocols provide detailed methodologies for the proper disposal of solid and liquid hazardous chemical waste in a laboratory environment. These are general guidelines and must be adapted to comply with institutional and local regulations.[3][4][5]
Protocol 1: Disposal of Solid Hazardous Waste
Objective: To safely collect and dispose of solid materials contaminated with a hazardous chemical.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[1]
-
Designated, leak-proof hazardous waste container with a secure lid.[4][6]
-
Spill kit for hazardous materials.[1]
Procedure:
-
Waste Segregation: All solid waste contaminated with the hazardous chemical (e.g., pipette tips, tubes, gloves, bench paper, contaminated labware) must be segregated from non-hazardous waste.[1][8]
-
Container Preparation: Select a container that is compatible with the chemical waste.[4] The container must be in good condition, with no leaks or cracks.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[4] The label must include the full chemical name(s), concentration, the name of the principal investigator, laboratory location, and the date the waste was first added.[1][7] Chemical formulas or abbreviations are not acceptable.[7]
-
Waste Accumulation: Place all contaminated solid waste directly into the labeled container.
-
Container Management: Keep the container closed at all times, except when adding waste.[3][4][6] Store the container in a designated and secure satellite accumulation area within the laboratory.[1]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.[1] Complete all necessary paperwork for the waste disposal manifest.[3]
Protocol 2: Disposal of Liquid Hazardous Waste
Objective: To safely collect and dispose of liquid solutions containing a hazardous chemical.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[1]
-
Designated, leak-proof, and chemically compatible hazardous waste container with a secure, tight-fitting lid.[4][6]
-
Secondary containment for the liquid waste container.[6]
Procedure:
-
Waste Segregation: Liquid waste containing the hazardous chemical (e.g., unused solutions, cell culture media) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][8]
-
Container Preparation: Choose a container made of a material compatible with the liquid waste. Ensure it has a screw-top or other secure lid.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name(s) and their concentrations, and other required information as per institutional policy.[1][7]
-
Waste Accumulation: Carefully pour the liquid waste into the container, avoiding splashes and spills.
-
Container Management: Keep the container securely closed when not in use.[3][4][6] Store the container in a secondary containment bin or tray to catch any potential leaks.[6]
-
Disposal Request: When the container is full, or as per institutional guidelines, schedule a pickup with your hazardous waste disposal service.[1]
Protocol 3: Decontamination and Disposal of Empty Containers
Objective: To properly decontaminate and dispose of empty containers that held a hazardous chemical.
Materials:
-
Appropriate PPE.
-
Suitable solvent for rinsing.
-
Hazardous waste containers for rinsate and the empty container.
Procedure:
-
Triple Rinsing: For containers that held a toxic or poisonous chemical, they must be triple-rinsed with an appropriate solvent capable of removing the chemical.[4] The first rinse must be collected and disposed of as hazardous waste.[4][6]
-
Container Disposal: After triple rinsing and air drying, the container may be disposed of in the regular trash if permitted by local regulations.[4] Alternatively, and often preferably, reuse the container for compatible waste and relabel it appropriately.[4] For containers that held acutely hazardous materials, the container itself may need to be disposed of as hazardous waste.[7]
-
Label Removal: Before disposing of a rinsed container in the trash, all original labels must be obliterated, removed, or defaced.[6][7]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of hazardous chemical waste.
Caption: Logical workflow for hazardous chemical waste disposal.
This comprehensive guide provides a framework for the safe and compliant disposal of hazardous chemicals in a research environment. Adherence to these procedures is critical for protecting personnel, the community, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. epa.gov [epa.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. dem.ri.gov [dem.ri.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Handling and Safety Protocols for AMG8163: A Guide for Laboratory Professionals
Disclaimer: Information regarding the specific compound "AMG8163" is not publicly available. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a research and development setting. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound, which should be provided by the manufacturer or your institution's Environmental Health and Safety (EHS) department, before handling this substance. The information below is intended as a supplementary resource and not a replacement for a substance-specific SDS.
Essential, Immediate Safety and Logistical Information
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of any chemical compound is paramount. This document outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures for working with a potent chemical agent like this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | - Chemical splash goggles are mandatory. - A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[1] |
| Hand Protection | - Double-gloving with chemically resistant gloves (e.g., nitrile) is required. - Inspect gloves for any signs of damage before each use.[1] - Practice proper glove removal techniques to avoid skin contact.[1] |
| Body Protection | - A lab coat or chemical-resistant disposable overalls should be worn at all times. - Ensure clothing provides full coverage of the arms and legs. |
| Respiratory Protection | - Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] - If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Guidance
A systematic workflow is essential to maintain a safe laboratory environment. The following diagram illustrates the key steps for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | - All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | - Collect all liquid waste containing this compound in a sealed, labeled, and chemically compatible hazardous waste container. - Do not mix with other waste streams unless explicitly permitted by your EHS department. |
| Sharps | - Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container for hazardous chemical waste. |
| Decontamination | - All surfaces and equipment should be decontaminated with an appropriate solvent or cleaning agent as specified in the SDS. - Collect the decontamination waste as hazardous liquid waste. |
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety committee. These protocols must include specific details on the quantities of this compound to be used, the potential for aerosol generation, and emergency procedures.
Signaling Pathway Visualization
To understand the biological context in which this compound may be studied, a hypothetical signaling pathway is presented below. Note: This is a generalized representation and may not reflect the actual mechanism of action of this compound.
By adhering to these guidelines and consulting substance-specific safety documentation, researchers can handle potent chemical compounds like this compound in a manner that prioritizes safety and experimental integrity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
